2-Fluoro-6-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDZCNPDHUUPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345324 | |
| Record name | 2-Fluoro-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385-02-4 | |
| Record name | 2-Fluoro-6-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-nitrobenzoic Acid (CAS: 385-02-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-nitrobenzoic acid, a halogenated nitrobenzoic acid derivative, serves as a pivotal building block in organic synthesis, most notably in the preparation of pharmaceutically active compounds. Its unique electronic and structural characteristics, arising from the presence of a fluorine atom and a nitro group ortho to the carboxylic acid functionality, render it a versatile reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral data, and key applications of this compound, with a particular focus on its role in the synthesis of the PI3Kδ inhibitor, Idelalisib. Detailed experimental protocols and visualizations of relevant synthetic and signaling pathways are included to support researchers in their scientific endeavors.
Physicochemical and Safety Data
This compound is a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 385-02-4 | [2] |
| Molecular Formula | C₇H₄FNO₄ | [3] |
| Molecular Weight | 185.11 g/mol | [3] |
| Melting Point | 143-152 °C | [4] |
| Boiling Point | 344.2 °C at 760 mmHg | [4] |
| pKa (Predicted) | 1.50 ± 0.30 | |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Solubility | No data available | [4] |
| Storage | Store at room temperature in a dry, sealed container. | [2] |
1.1. Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.[4]
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Code | Reference(s) |
| Harmful if swallowed | H302 | [4] |
| Causes skin irritation | H315 | [4] |
| Causes serious eye irritation | H319 | [4] |
| May cause respiratory irritation | H335 | [4] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in the following tables.
Table 3: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not explicitly available in search results |
Table 4: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| Data not explicitly available in search results |
Table 5: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3000 | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1530 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| Specific peak values not available in search results |
Table 6: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular Ion) |
| 168 | [M-OH]⁺ |
| 139 | [M-NO₂]⁺ |
| Detailed fragmentation data not available in search results |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of 2-fluoro-6-nitrotoluene (B1294474). The following protocol is a representative example based on general oxidation procedures for similar compounds.
3.1. Experimental Protocol: Oxidation of 2-Fluoro-6-nitrotoluene
Materials:
-
2-Fluoro-6-nitrotoluene
-
Potassium permanganate (B83412) (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-nitrotoluene and a sufficient amount of water to create a suspension.
-
Slowly add potassium permanganate to the stirred suspension. The amount of potassium permanganate should be in molar excess relative to the starting material.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.
-
If the filtrate is purple, add a small amount of sodium bisulfite until the color disappears.
-
Acidify the filtrate to a pH of approximately 2 with concentrated sulfuric acid. A precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by extraction. For extraction, dissolve the crude product in diethyl ether or ethyl acetate, wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure.
Diagram 1: Synthetic Workflow for this compound
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Development: Synthesis of Idelalisib
This compound is a key starting material in the multi-step synthesis of Idelalisib (Zydelig®), a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) used in the treatment of certain B-cell malignancies.[1][5] The synthesis involves the initial conversion of this compound to an amide, followed by a series of coupling and cyclization reactions.
4.1. Experimental Protocol: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide
This protocol describes the first step in the synthesis of Idelalisib from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
Procedure:
-
To a solution of this compound in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.
-
Slowly add thionyl chloride or oxalyl chloride to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a few hours until the conversion to the acid chloride is complete (can be monitored by the cessation of gas evolution).
-
In a separate flask, dissolve aniline and a suitable base in anhydrous dichloromethane.
-
Cool the aniline solution to 0 °C and slowly add the freshly prepared 2-fluoro-6-nitrobenzoyl chloride solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-6-nitro-N-phenylbenzamide.
-
The product can be purified by recrystallization or column chromatography.
Diagram 2: Synthesis of Idelalisib Intermediate
Caption: The initial step in Idelalisib synthesis from this compound.
Biological Context: The PI3Kδ Signaling Pathway
Idelalisib, synthesized from this compound, exerts its therapeutic effect by inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival.
Diagram 3: The PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Idelalisib.
By selectively inhibiting PI3Kδ, Idelalisib disrupts the signaling cascade that is essential for the survival and proliferation of malignant B-cells, ultimately leading to apoptosis (programmed cell death) of the cancer cells.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its role as a key precursor to the anticancer drug Idelalisib highlights its importance in modern drug development. This guide has provided a detailed overview of its properties, synthesis, and biological context, offering a valuable resource for researchers and scientists in the field. Further exploration of its reactivity and the development of novel applications for this compound remain promising areas for future research.
References
- 1. youtube.com [youtube.com]
- 2. scbt.com [scbt.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound | C7H4FNO4 | CID 603758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"2-Fluoro-6-nitrobenzoic acid" molecular weight and formula
Introduction: This document provides core molecular information for 2-Fluoro-6-nitrobenzoic acid, a chemical compound relevant to researchers and professionals in drug development and organic synthesis. The data presented is compiled from verified chemical databases.
Molecular Properties
This compound is a substituted aromatic compound. Its key identifiers and molecular properties are summarized below for easy reference.
Data Presentation
| Identifier | Value | Source |
| Chemical Formula | C₇H₄FNO₄ | [1][2][3][4][5] |
| Molecular Weight | 185.11 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [1] |
| CAS Number | 385-02-4 | [1][2][3][4] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.
Disclaimer: This document provides fundamental chemical data. The generation of extensive experimental protocols or signaling pathways, which are application-specific, is beyond the scope of this summary.
References
"2-Fluoro-6-nitrobenzoic acid" physical and chemical properties
An In-depth Technical Guide to 2-Fluoro-6-nitrobenzoic Acid
Abstract
This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a carboxylic acid group flanked by a fluorine atom and a nitro group in ortho positions, imparts distinct chemical reactivity and makes it a valuable building block for complex molecular architectures. This document provides a comprehensive overview of its physical and chemical properties, spectroscopic data, relevant experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a crystalline solid. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid proton.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 385-02-4[2] |
| Molecular Formula | C₇H₄FNO₄[1][2] |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)--INVALID-LINK--[O-][1] |
| InChI Key | MPDZCNPDHUUPRL-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source |
| Molecular Weight | 185.11 g/mol | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | |
| Melting Point | 150 °C | |
| Boiling Point | 334.7 ± 27.0 °C (Predicted) | |
| Density | 1.568 ± 0.06 g/cm³ (Predicted) | |
| pKa | 1.50 ± 0.30 (Predicted) | |
| Solubility | Soluble in benzene (B151609), toluene, ketones, and ethers. | [3] |
Note: Some physical properties are predicted values derived from computational models.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and nitro groups.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.0 - 8.3 | m | Aromatic H |
| ~7.6 - 7.9 | m | Aromatic H |
| ~13.0 | br s | Carboxylic Acid H |
Predicted values are based on standard chemical shift tables and data from similar compounds like 2-Fluoro-5-nitrobenzoic acid.[5]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹J C-F).
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~160 (d, ¹J C-F ≈ 250 Hz) | C-F |
| ~150 | C-NO₂ |
| ~120 - 140 | Aromatic C-H & C-COOH |
Predicted values are based on standard chemical shift tables and data from isomers like 2-Fluoro-5-nitrobenzoic acid.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~2500-3300 | O-H stretch (broad, from carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid)[4] |
| ~1530 | Asymmetric NO₂ stretch[4] |
| ~1350 | Symmetric NO₂ stretch[4] |
| ~1250 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
| m/z Value | Assignment |
| 185 | [M]⁺ (Molecular Ion) |
| 168 | [M-OH]⁺ |
| 139 | [M-NO₂]⁺ |
| 122 | [M-COOH-F]⁺ |
| 77 | [C₆H₅]⁺ |
Fragmentation pattern is predicted based on the fragmentation of similar structures like benzoic acid and nitro-substituted aromatics.[7]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of this compound.
Synthesis Protocol: Nitration of 2-Fluorobenzoic Acid (Representative Method)
A common route to synthesize nitroaromatic compounds is through electrophilic aromatic substitution. The following is a representative protocol for the nitration of a substituted benzoic acid, which can be adapted for the synthesis of this compound.[8]
Materials:
-
2-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the starting material (e.g., 2-Fluorobenzoic acid) in concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., DCM) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
References
- 1. This compound | C7H4FNO4 | CID 603758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR [m.chemicalbook.com]
- 6. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum [chemicalbook.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 2-Fluoro-6-nitrobenzoic Acid: A Technical Guide
Introduction
2-Fluoro-6-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of three distinct functional groups on the benzene (B151609) ring: a carboxylic acid, a nitro group, and a fluorine atom. These substituents modulate the electronic properties and reactivity of the molecule, making it a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and for monitoring its transformations in chemical reactions.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes predicted and experimental data presented in a clear, tabular format, along with detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, and the electronegativity and coupling ability of the fluorine atom.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~8.2 - 8.4 | t | ~8-9 | H-4 |
| ~7.8 - 8.0 | d | ~8-9 | H-5 |
| ~7.6 - 7.8 | d | ~8-9 | H-3 |
| >10 | br s | - | COOH |
Predicted data based on substituent effects and analysis of similar compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | C=O |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~150 | C-NO₂ |
| ~135 | C-4 |
| ~125 | C-5 |
| ~120 | C-3 |
| ~115 | C-1 |
Predicted data based on substituent effects and analysis of similar compounds.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be in the typical range for an aryl fluoride.
| Chemical Shift (δ) (ppm) | Reference |
| ~ -110 to -120 | CFCl₃ |
Predicted data based on typical chemical shift ranges for aryl fluorides.[1][2][3]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the O-H and C=O stretches of the carboxylic acid, the N-O stretches of the nitro group, and the C-F bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |
| 1370 - 1330 | Strong | Symmetric NO₂ stretch |
| 1300 - 1200 | Strong | C-O stretch |
| 1250 - 1000 | Strong | C-F stretch |
| 1600 - 1450 | Medium | C=C stretch (Aromatic ring) |
| 900 - 675 | Strong | C-H bend (Aromatic) |
Predicted peak ranges based on standard IR correlation tables.[4][5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 185.[8]
| m/z | Relative Intensity | Assignment |
| 185 | High | [M]⁺ (Molecular Ion) |
| 168 | Medium | [M - OH]⁺ |
| 139 | Medium | [M - NO₂]⁺ |
| 111 | Medium | [M - NO₂ - CO]⁺ |
| 83 | High | [C₅H₂FO]⁺ |
| 57 | High | [C₄H₉]⁺ or other fragment |
Experimental data for the top three peaks from PubChem CID 603758, with other fragments predicted based on common fragmentation pathways for benzoic acids and nitroaromatics.[8]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[9]
-
Data Acquisition :
-
¹H NMR : Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum.
-
¹⁹F NMR : Acquire a one-dimensional fluorine spectrum.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS) or the residual solvent peak.
IR Spectroscopy
-
Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method.[10] Place a small amount of the solid this compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[10]
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[11]
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation : Use a mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Data Acquisition :
-
Ionization : The sample is vaporized and ionized. Electron Ionization (EI) is a common method for this type of molecule.[12]
-
Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.
-
Detection : The abundance of ions at each m/z value is measured.
-
-
Data Analysis : A mass spectrum is generated, plotting ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.[9]
Conclusion
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C7H4FNO4 | CID 603758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. benchchem.com [benchchem.com]
- 12. mazams.weebly.com [mazams.weebly.com]
An In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Fluoro-6-nitrobenzoic acid. It also includes an overview of its chemical and physical properties, its role as a key intermediate in pharmaceutical synthesis, and relevant biological pathway information for context. This document is intended for professionals in research, development, and manufacturing who work with this compound.
Chemical and Physical Properties
This compound is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its chemical structure, containing a fluorine atom and a nitro group ortho to the carboxylic acid, imparts unique reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 385-02-4 | [1][2] |
| Molecular Formula | C₇H₄FNO₄ | [1][2] |
| Molecular Weight | 185.11 g/mol | [1] |
| Appearance | White to light yellow to light orange powder or crystals | [3] |
| Melting Point | 148 - 152 °C | [3] |
| Boiling Point | 344.2 °C | [4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Fluoro-2-nitrobenzoic acid, 2-Carboxy-3-fluoronitrobenzene | [3][5] |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C7H4FNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | [1] |
Safety and Handling
Proper handling of this compound is crucial to ensure personnel safety and prevent accidental exposure. The following information is compiled from various safety data sheets (SDS).
Hazard Identification
GHS Hazard Statements:
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fumes.[6]
-
P264: Wash skin thoroughly after handling.[8]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[6]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[6]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[6]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[6]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9]
-
P405: Store locked up.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
Personal Protective Equipment (PPE)
To minimize the risk of exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: Wear protective gloves (inspected prior to use), and fire/flame resistant and impervious clothing.[10]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type N95 (US) or type P1 (EN143) dust mask.[6][10]
Handling and Storage
-
Handling: Handle in a well-ventilated place.[10] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[10] Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly closed and sealed when not in use.[6][9] Store away from incompatible materials and foodstuff containers.[6]
First Aid Measures
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9] Seek medical attention.[9]
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[9] If skin irritation persists, call a physician.[9]
-
If inhaled: Remove to fresh air.[9] If not breathing, give artificial respiration.[9] Get medical attention if symptoms occur.[9]
-
If ingested: Clean mouth with water and drink plenty of water afterwards.[9] Get medical attention if symptoms occur.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
-
Specific Hazards: The compound is not combustible, but containers may burn.[6] May emit corrosive fumes in a fire.[6]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[10]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with skin and eyes.[10] Use personal protective equipment.[10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the chemical enter drains.[10]
-
Containment and Cleaning Up: Collect and arrange for disposal.[10] Keep in suitable, closed containers for disposal.[10] Use spark-proof tools and explosion-proof equipment.[10]
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Idelalisib (B1684644).[5][11] Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) and is used in the treatment of certain B-cell malignancies.[4][12]
Experimental Protocol: Synthesis of Idelalisib from this compound
The following is a general, multi-step synthetic route to Idelalisib starting from this compound, as described in the literature. This is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Amide Formation
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride and stir the mixture at room temperature.
-
After the activation of the carboxylic acid, cool the reaction mixture and add aniline.
-
The resulting 2-fluoro-6-nitro-N-phenylbenzamide can be isolated and purified using standard techniques.[11][13]
Step 2: Coupling with Amino Acid Derivative
-
The 2-fluoro-6-nitro-N-phenylbenzamide is then coupled with an N-protected amino acid, such as N-Boc-L-2-aminobutyric acid, in the presence of a coupling agent or after conversion to an acid chloride.[11]
Step 3: Reduction and Cyclization
-
The nitro group of the coupled product is reduced to an amine, typically using a reducing agent like zinc or iron in acetic acid.[11]
-
The resulting amino compound undergoes cyclization to form the quinazolinone core.[11]
Step 4: Deprotection and Final Coupling
-
The protecting group on the amino acid moiety (e.g., Boc) is removed.
-
The deprotected intermediate is then coupled with a purine (B94841) derivative, such as 6-bromopurine (B104554) or 6-chloropurine, to yield Idelalisib.[11][14]
Caption: Synthetic pathway of Idelalisib from this compound.
Biological Context: The PI3K Signaling Pathway
As this compound is a precursor to Idelalisib, understanding the biological target of Idelalisib is relevant for drug development professionals. Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is crucial for the proliferation, survival, and differentiation of B-cells.[6][12] Dysregulation of this pathway is implicated in various B-cell malignancies.[6]
Mechanism of Action of Idelalisib
Idelalisib inhibits the PI3Kδ enzyme, which in turn blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] This disruption of the signaling cascade leads to the inhibition of downstream effectors such as AKT and mTOR, ultimately resulting in decreased B-cell proliferation and survival.[6][12]
Caption: Simplified PI3K signaling pathway and the inhibitory action of Idelalisib.
Conclusion
This compound is a valuable chemical intermediate with specific handling and safety requirements. This guide provides a comprehensive overview for professionals working with this compound, from its fundamental properties to its application in the synthesis of a targeted cancer therapeutic. Adherence to the safety protocols outlined is essential for minimizing risks and ensuring a safe laboratory environment.
References
- 1. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. IL46916A - Preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]
- 14. WO2017221272A1 - Process for the preparation of idelalisib - Google Patents [patents.google.com]
2-Fluoro-6-nitrobenzoic Acid: A Versatile Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Publication: December 2025
Abstract
2-Fluoro-6-nitrobenzoic acid, a key synthetic intermediate, has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including a fluorine atom and a nitro group positioned ortho to a carboxylic acid, render it a highly versatile building block for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amino group, opening pathways to a variety of heterocyclic systems. The carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and applications of this compound, with a focus on its role in the synthesis of bioactive molecules, including the PI3Kδ inhibitor Idelalisib and other kinase inhibitors. Detailed experimental protocols for its key reactions are provided, along with a summary of relevant quantitative data and visualizations of important synthetic and signaling pathways.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₇H₄FNO₄. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 385-02-4 | [1] |
| Molecular Formula | C₇H₄FNO₄ | [1] |
| Molecular Weight | 185.11 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | |
| Melting Point | 148 - 152 °C | |
| Boiling Point | 344.2 °C | |
| InChI | InChI=1S/C7H4FNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | [1] |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)--INVALID-LINK--[O-] | [1] |
Core Synthetic Transformations and Experimental Protocols
This compound is a valuable starting material for a range of chemical transformations, primarily centered around the reactivity of its three functional groups: the carboxylic acid, the nitro group, and the activated aromatic ring.
Amide Bond Formation
The carboxylic acid functionality of this compound can be readily converted to an amide. This is a crucial first step in the synthesis of many bioactive molecules, including the PI3Kδ inhibitor Idelalisib. The reaction typically proceeds via activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine.
Experimental Protocol: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide [2][3]
-
Materials: this compound, thionyl chloride, N,N-Dimethylformamide (DMF), dichloromethane (B109758) (DCM), aniline (B41778), triethylamine (B128534).
-
Procedure:
-
To a solution of this compound (100 g, 0.54 mol) in a mixture of thionyl chloride and a catalytic amount of DMF (5 mL), the reaction is heated to 78 °C and stirred for 3 hours.[3]
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting crude acyl chloride is dissolved in 500 mL of dichloromethane.
-
This solution is slowly added dropwise to a mixture of aniline (49 mL, 0.54 mol) and triethylamine (82 mL, 0.59 mol) in dichloromethane, maintaining the temperature below 15 °C.[3]
-
After the addition is complete, the reaction is stirred at 15 °C for 2 hours.
-
The reaction mixture is washed sequentially with 1 M dilute hydrochloric acid, water, and saturated sodium chloride solution.[3]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-fluoro-6-nitro-N-phenylbenzamide as a light yellow solid.[3]
-
Quantitative Data:
Table 2: Spectroscopic Data for 2-Fluoro-6-nitro-N-phenylbenzamide
| Data Type | Observed Values |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| CAS Number | 870281-83-7 |
Reduction of the Nitro Group
The nitro group of this compound and its derivatives can be selectively reduced to an amino group, a key transformation for the synthesis of quinazolinones and other heterocyclic systems.[2] Various reducing agents can be employed, with catalytic hydrogenation or metal-acid combinations being common.
Experimental Protocol: Synthesis of 2-Amino-6-fluoro-N-phenylbenzamide
-
Materials: 2-Fluoro-6-nitro-N-phenylbenzamide, ethanol, concentrated sulfuric acid.
-
General Procedure (based on a similar substrate):
-
Dissolve N-(2-fluoro-6-nitrophenyl)acetamide (3 g, 0.0151 mol) in concentrated H₂SO₄ (30 mL).[4]
-
Heat the solution to 50°C for 2 hours.
-
After cooling, pour the solution into an ice bath, leading to the formation of a precipitate.
-
Filter the precipitate and extract the acidic aqueous solution with diethyl ether.
-
Purify the crude product by flash chromatography to obtain 2-fluoro-6-nitroaniline (B99257).[4]
-
Note: A specific protocol for the reduction of 2-fluoro-6-nitro-N-phenylbenzamide was not found in the search results. The above protocol is for a related compound and serves as a general guideline. Common reduction methods for aromatic nitro groups include the use of Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).[5]
Quantitative Data:
-
Yield: A yield of 74% was reported for the synthesis of 2-fluoro-6-nitroaniline from N-(2-fluoro-6-nitrophenyl)acetamide.[4] A specific yield for the reduction of 2-fluoro-6-nitro-N-phenylbenzamide was not found.
Table 3: Spectroscopic Data for 2-Amino-6-fluoro-N-phenylbenzamide
| Data Type | Observed Values |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| CAS Number | 1417456-04-2 |
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This allows for the displacement of the fluoride (B91410) with various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse range of substituted benzoic acid derivatives.
Experimental Protocol: General Procedure for SNAr with an Amine [6]
-
Materials: 2-halo-6-nitrobenzoic acid, ammonia (B1221849), cuprous catalyst, organic solvent.
-
General Procedure:
-
React 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent in the presence of a cuprous catalyst.[5]
-
The reaction is typically carried out at elevated temperatures (70-150 °C) and pressures (0.2-3.0 MPa).[5]
-
After the reaction is complete, the pH is adjusted to 0-3 with an acid to precipitate the product.[5]
-
Note: This is a general procedure for a related class of compounds. The specific conditions for SNAr on this compound with various nucleophiles would require optimization.
Application as a Synthetic Building Block
This compound is a cornerstone in the synthesis of several high-value molecules, particularly in the pharmaceutical industry.
Synthesis of Idelalisib (PI3Kδ Inhibitor)
A primary application of this compound is in the synthesis of Idelalisib, a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is approved for the treatment of certain B-cell malignancies.[2][3] The synthesis involves the initial formation of 2-fluoro-6-nitro-N-phenylbenzamide, followed by reduction of the nitro group, and subsequent cyclization and coupling steps to form the final quinazolinone structure.[2] The overall yield for the multi-step synthesis of Idelalisib starting from this compound has been reported to be in the range of 30.8% to 40.1%.[3]
Workflow for the Synthesis of Idelalisib
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Key Reactions of 2-Fluoro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reactions involving 2-Fluoro-6-nitrobenzoic acid, a key intermediate in modern organic synthesis and pharmaceutical development. Due to the unique electronic properties conferred by the ortho-fluoro and nitro substituents, this molecule undergoes a variety of transformations, making it a valuable building block for complex molecular architectures. This document details the synthesis of this compound, its critical role in the formation of amide bonds, and the subsequent reduction of its nitro group. Emphasis is placed on detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways to facilitate practical application in a laboratory setting.
Introduction
This compound (CAS No. 385-02-4) is an aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a fluorine atom and a nitro group ortho to a carboxylic acid, imparts distinct reactivity. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the carboxylic acid moiety serves as a handle for a wide range of coupling reactions.[2] This guide will explore the pivotal reactions of this compound, with a particular focus on its application as a precursor in the synthesis of targeted therapies, such as the PI3Kδ inhibitor, Idelalisib.[3]
Synthesis of this compound
The efficient synthesis of this compound is crucial for its application in multi-step synthetic routes. One common laboratory-scale method involves the oxidation of 2-fluoro-6-nitrotoluene (B1294474).
Oxidation of 2-Fluoro-6-nitrotoluene
A prevalent method for the synthesis of this compound is the oxidation of the corresponding toluene (B28343) derivative. While various oxidizing agents can be employed, the use of potassium permanganate (B83412) or dichromate salts is well-documented for this transformation.
Experimental Protocol: Oxidation of p-Nitrotoluene (Illustrative)
Materials:
-
p-Nitrotoluene (1.7 moles)
-
Sodium dichromate (2.3 moles)
-
Concentrated sulfuric acid (1700 g)
-
Water
-
5% Sodium hydroxide (B78521) solution
-
5% Sulfuric acid solution
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, combine 680 g (2.3 moles) of sodium dichromate, 1500 cc of water, and 230 g (1.7 moles) of p-nitrotoluene.
-
With stirring, slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The heat of dilution will cause the nitrotoluene to melt and initiate the oxidation. The addition of the latter half of the acid should be done cautiously to control the reaction rate.
-
Once the addition is complete and the initial exothermic reaction has subsided, gently heat the mixture to a boil for about 30 minutes.
-
Cool the reaction mixture and add 2 L of water. Filter the crude product through a cloth filter and wash with approximately 1 L of water.
-
To remove chromium salts, warm the crude product with 1 L of 5% sulfuric acid on a water bath. Cool and filter again.
-
Dissolve the product in a 5% sodium hydroxide solution and filter to remove any remaining chromium hydroxide and unreacted nitrotoluene.
-
Acidify the filtrate with dilute sulfuric acid, which will precipitate the p-nitrobenzoic acid.
-
Collect the precipitate by suction filtration, wash thoroughly with water, and dry.
Expected Yield: 82-86%
Key Reactions of this compound
Amide Bond Formation: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide
A cornerstone reaction of this compound is its conversion to an amide. This is a critical step in the synthesis of numerous pharmaceutical compounds, including Idelalisib. The reaction typically proceeds via the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an amine.
Method 1: Using Thionyl Chloride or Oxalyl Chloride
Materials:
-
This compound (e.g., 27 mmol)
-
Thionyl chloride or Oxalyl chloride (e.g., 40.5 mmol)
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.5 ml)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)
-
Aniline (B41778) (e.g., 54 mmol)
-
Sodium bicarbonate
Procedure:
-
To a three-necked round-bottomed flask containing 5 g (27 mmol) of this compound, add 30 ml of anhydrous THF and 0.5 ml of DMF.
-
Slowly add 3 ml (40.5 mmol) of thionyl chloride or oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure to remove excess thionyl/oxalyl chloride and solvent.
-
Dissolve the resulting crude acyl chloride in a suitable solvent like dichloromethane.
-
In a separate flask, prepare a mixture of 5 ml (54 mmol) of aniline and 4.5 g of sodium bicarbonate in a mixture of 5 ml of an appropriate solvent and 5 ml of distilled water.
-
Cool the aniline mixture in an ice-water bath and slowly add the acyl chloride solution.
-
Allow the reaction to proceed with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up. Extract the product with an organic solvent, wash with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Method 2: Using EDCI and HOBt
Materials:
-
This compound (0.108 mol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.130 mol)
-
1-Hydroxybenzotriazole (HOBt) (0.130 mol)
-
4-Dimethylaminopyridine (DMAP) (0.130 mol)
-
Aniline (0.108 mol)
-
Dichloromethane (DCM)
Procedure:
-
In a 500 ml reaction flask, dissolve 20.0 g (0.108 mol) of this compound, 24.9 g (0.130 mol) of EDCI, 17.5 g (0.130 mol) of HOBt, and 15.8 g (0.130 mol) of DMAP in 250 ml of dichloromethane.
-
To this solution, add 10.3 ml of aniline.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, wash the solution with 1 M dilute hydrochloric acid, water, and a saturated sodium chloride solution.
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.
Quantitative Data for Amide Formation
| Method | Activating Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (HPLC) |
| 1 | Thionyl Chloride | Triethylamine | Dichloromethane | 3 h (activation), 2 h (amidation) | 78 (activation), <15 (amidation) | 98.7 | 98.7% |
| 2 | EDCI/HOBt | DMAP | Dichloromethane | 4 h | Room Temperature | High | High |
Reduction of the Nitro Group
The reduction of the nitro group in 2-fluoro-6-nitro-N-phenylbenzamide to an amine is a pivotal transformation, leading to the formation of 2-amino-6-fluoro-N-phenylbenzamide, a key precursor for quinazolinone-based pharmaceuticals. This reduction can be achieved using various methods, including catalytic hydrogenation or metal-acid systems.
Materials:
-
2-Fluoro-6-nitro-N-phenylbenzamide
-
Catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen source (e.g., Hydrogen gas, Hydrazine (B178648) hydrate)
Procedure using Catalytic Hydrogenation:
-
In a hydrogenation vessel, dissolve the 2-fluoro-6-nitro-N-phenylbenzamide in a suitable solvent like ethanol.
-
Add a catalytic amount of the chosen catalyst (e.g., 5-10 mol% of 10% Pd/C).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at a set pressure, e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 2-amino-6-fluoro-N-phenylbenzamide.
Procedure using Hydrazine Hydrate (B1144303):
-
In a three-necked flask, suspend 1.85g (10mmol) of 6-fluoro-2-nitrobenzoic acid (as a model substrate) in 30ml of anhydrous ethanol.
-
Add 25.6mg (0.2mmol) of molybdenum dioxide and 76.8mg of activated carbon.
-
At room temperature, add 1.25g (20mmol) of hydrazine hydrate dropwise.
-
Stir the reaction at room temperature for 7 hours, monitoring for completion by TLC.
-
Filter the mixture and concentrate the filtrate.
-
Add 20mL of ethyl acetate (B1210297) and 10ml of water to the residue.
-
Extract the aqueous phase with ethyl acetate, combine the organic layers, and concentrate to obtain the product.
Quantitative Data for Nitro Group Reduction
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Molybdenum Dioxide/Activated Carbon | Hydrazine Hydrate | Anhydrous Ethanol | Room Temperature | 7 | 96.8 |
| Pd/C | Hydrogen Gas | Ethanol | Room Temperature | Varies | High |
| Fe/AcOH | Acetic Acid | Varies | Varies | Varies | Moderate-High |
| Zn/AcOH | Acetic Acid | Varies | Varies | Varies | Moderate-High |
Spectroscopic Data
Accurate characterization of this compound and its derivatives is essential for quality control and reaction monitoring.
This compound
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carboxyl groups and the fluorine atom. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the substituents, with the carbon attached to the fluorine showing a characteristic coupling (¹JCF). The residual solvent peak for DMSO-d₆ is at approximately 39.52 ppm.
-
IR (KBr): The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-F stretching vibrations.
Reaction Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction sequences involving this compound.
Caption: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide.
Caption: Reduction of the nitro group to form the corresponding amine.
Caption: Simplified workflow for the synthesis of Idelalisib.
Conclusion
This compound is a versatile and highly valuable intermediate in organic synthesis. Its key reactions, primarily amide bond formation and nitro group reduction, provide access to a wide range of complex molecules with significant applications in the pharmaceutical industry. The detailed protocols and compiled data within this guide are intended to serve as a practical resource for researchers, enabling the efficient and reproducible synthesis of important chemical entities. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and applications in drug discovery and materials science.
References
The Pivotal Role of 2-Fluoro-6-nitrobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzoic acid, a substituted aromatic carboxylic acid, has emerged as a critical building block in medicinal chemistry. Its unique structural features, namely the presence of a fluorine atom and a nitro group ortho to the carboxylic acid, impart distinct reactivity and physicochemical properties that are strategically exploited in the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the fluorine and nitro groups enhances the reactivity of the aromatic ring and influences the acidity of the carboxyl group, making it a versatile intermediate in drug discovery. This technical guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its integral role in the synthesis of the targeted anticancer agent, Idelalisib (B1684644).
Core Application: Synthesis of the PI3Kδ Inhibitor Idelalisib
The most prominent and well-documented application of this compound in medicinal chemistry is its use as a key starting material for the synthesis of Idelalisib (formerly CAL-101).[1] Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] Dysregulation of this pathway is a hallmark of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and certain lymphomas.[2]
Mechanism of Action and Signaling Pathway
Idelalisib exerts its therapeutic effect by selectively targeting and inhibiting PI3Kδ, which is predominantly expressed in hematopoietic cells.[2] In normal and malignant B-cells, the BCR signaling cascade is essential for cell proliferation, survival, and differentiation.[3] Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn promotes cell survival and proliferation by phosphorylating a host of downstream targets.
By inhibiting PI3Kδ, Idelalisib blocks the production of PIP3, thereby interrupting this critical survival signal. This leads to the inhibition of Akt phosphorylation and ultimately induces apoptosis (programmed cell death) in malignant B-cells.[2]
Quantitative Biological Activity of Idelalisib
The selectivity of Idelalisib for the PI3Kδ isoform is a key determinant of its therapeutic window, minimizing off-target effects. This high selectivity has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| PI3K Isoform | Biochemical IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| PI3Kα | 8600 | 453x |
| PI3Kβ | 4000 | 210x |
| PI3Kγ | 2100 | 110x |
| PI3Kδ | 19 | 1x |
| Data compiled from multiple sources. |
In cellular assays, Idelalisib demonstrates potent inhibition of B-cell proliferation in response to BCR crosslinking with a half-maximal effective concentration (EC50) of approximately 6 nM.
Experimental Protocols: Synthesis of Idelalisib
The synthesis of Idelalisib from this compound is a multi-step process that involves the sequential construction of the quinazolinone core followed by the introduction of the purine (B94841) moiety. The overall workflow is depicted below.
Step 1: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide
Reaction: Conversion of this compound to its acid chloride, followed by amidation with aniline (B41778).
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Aniline
-
Sodium bicarbonate or other suitable base
-
Water
Procedure:
-
To a solution of this compound in an anhydrous solvent (e.g., DCM), a catalytic amount of DMF is added.
-
Oxalyl chloride or thionyl chloride is added dropwise at room temperature, and the mixture is stirred for 2-3 hours.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
-
In a separate flask, aniline and a base (e.g., sodium bicarbonate) are suspended in a mixture of an organic solvent (e.g., 1,4-dioxane) and water, and cooled in an ice bath.
-
The crude acid chloride, dissolved in a minimal amount of the organic solvent, is added slowly to the aniline suspension.
-
The reaction is stirred for several hours, allowing it to warm to room temperature.
-
Upon completion, the product is typically isolated by filtration or extraction with an organic solvent, followed by washing and drying to afford 2-fluoro-6-nitro-N-phenylbenzamide.[1][4]
Step 2: Reduction of the Nitro Group
Reaction: Reduction of the nitro group of 2-fluoro-6-nitro-N-phenylbenzamide to an amine.
Materials:
-
2-Fluoro-6-nitro-N-phenylbenzamide
-
Reducing agent (e.g., Zinc dust in acetic acid, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Acetic acid, Ethanol, or Methanol)
Procedure:
-
The nitro compound is dissolved or suspended in a suitable solvent.
-
If using zinc, zinc dust is added portion-wise to the solution in acetic acid at a controlled temperature.
-
If using catalytic hydrogenation, the compound is subjected to a hydrogen atmosphere in the presence of a catalyst such as 5% or 10% Palladium on carbon.
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is filtered to remove the catalyst or unreacted metal.
-
The product, 2-amino-6-fluoro-N-phenylbenzamide, is isolated by neutralization and extraction or crystallization.[5]
Step 3 & 4: Coupling with N-Boc-L-2-aminobutyric acid, Cyclization, and Deprotection
Reaction: Amide bond formation between 2-amino-6-fluoro-N-phenylbenzamide and N-Boc-L-2-aminobutyric acid, followed by cyclization to the quinazolinone core and removal of the Boc protecting group.
Materials:
-
2-Amino-6-fluoro-N-phenylbenzamide
-
N-Boc-L-2-aminobutyric acid
-
Coupling agent (e.g., thionyl chloride, or a peptide coupling reagent)
-
Cyclizing agent/conditions (e.g., Hexamethyldisilazane (HMDS) and a base like triethylamine (B128534), or heating in acetic acid with the reduction mixture)
-
Deprotecting agent (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid)
-
Appropriate solvents
Procedure:
-
The amino compound is coupled with N-Boc-L-2-aminobutyric acid using a suitable activating agent to form a diamide intermediate.
-
The crude diamide is then subjected to cyclization conditions. For instance, heating in the presence of HMDS and a base can effect the ring closure to the protected quinazolinone.[3]
-
The Boc protecting group is subsequently removed by treatment with a strong acid like TFA or HCl in a suitable solvent.
-
Neutralization and workup yield the key intermediate, (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.[6]
Step 5: Final Coupling with 6-bromopurine
Reaction: Nucleophilic aromatic substitution to couple the quinazolinone amine with a purine derivative.
Materials:
-
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
-
6-bromopurine or 6-chloropurine
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., n-butanol, ethanol, or 2-propanol)
Procedure:
-
The quinazolinone amine, the purine derivative, and a base are heated in a suitable solvent.
-
The reaction is monitored until completion.
-
The crude Idelalisib is isolated by cooling the reaction mixture and collecting the precipitate, or by extraction and purification.
-
Final purification is typically achieved by recrystallization to yield high-purity Idelalisib.[3][6]
Other Potential Applications
While the synthesis of Idelalisib is the most prominent example, the structural motifs within this compound suggest its potential as a precursor for other classes of therapeutic agents. The 2-fluoro-N-phenyl-benzamide core is structurally related to fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the quinolone ring system, which can be accessed from precursors like this compound, is the cornerstone of many synthetic antibiotics. However, at present, specific, well-documented examples of other marketed drugs derived directly from this compound in these therapeutic areas are not widely reported in the scientific literature.
Conclusion
This compound stands as a valuable and highly specialized intermediate in medicinal chemistry. Its primary and most significant contribution to date is its role as the foundational starting material for the multi-step synthesis of Idelalisib, a first-in-class PI3Kδ inhibitor for the treatment of B-cell malignancies. The strategic placement of the fluoro and nitro groups facilitates the key chemical transformations required to construct the complex quinazolinone-purine scaffold of the final drug. The detailed synthetic protocols and a clear understanding of the biological target and mechanism of action underscore the importance of this chemical building block in the development of targeted cancer therapies. Future research may yet uncover broader applications of this compound in the synthesis of other novel therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2017130221A1 - Improved process for the preparation of idelalisib - Google Patents [patents.google.com]
- 4. WO2017221272A1 - Process for the preparation of idelalisib - Google Patents [patents.google.com]
- 5. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]
The Discovery and Synthetic History of 2-Fluoro-6-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-nitrobenzoic acid, a key building block in modern medicinal chemistry, has a history rooted in the mid-20th century exploration of organofluorine compounds. This technical guide provides a comprehensive overview of its discovery, historical and contemporary synthesis methods, and its pivotal role as a precursor in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
This compound (CAS 385-02-4) is an aromatic carboxylic acid characterized by the presence of a fluorine atom and a nitro group ortho to the carboxyl functionality. This substitution pattern imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals. Its electron-withdrawing nitro group and the presence of a fluorine atom influence the acidity of the carboxylic acid and provide handles for diverse chemical transformations. This guide delves into the historical context of its first synthesis and traces its evolution into a critical component in the production of modern drugs.
Discovery and History
The first documented synthesis of this compound is attributed to E. Gryszkiewicz-Trochimowski, A. Sporzynski, and J. Wnuk in a 1948 publication in the Recueil des Travaux Chimiques des Pays-Bas.[1][2][3][4] Their work was part of a broader investigation into the synthesis and properties of organic fluorine compounds. The initial synthesis likely involved the oxidation of a suitable precursor, a strategy that remains relevant in contemporary synthetic routes.
For many years following its initial discovery, this compound remained a compound of academic interest. However, with the rise of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity, its utility as a synthetic intermediate became increasingly apparent.[5]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below. Data has been compiled from various sources to provide a comprehensive overview.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄FNO₄ | [6][7][8] |
| Molecular Weight | 185.11 g/mol | [6][7][8] |
| CAS Number | 385-02-4 | [6][7][8] |
| Appearance | Solid | [9] |
| Melting Point | 163-165 °C | [10] |
| Boiling Point | 344.2 °C (Predicted) | [11] |
| Purity (Typical) | ≥97% | [9] |
| Storage Temperature | Room temperature, in a dry, sealed container | [9] |
Synthesis Methodologies
The synthesis of this compound has evolved from its initial description to more refined industrial processes. The most common contemporary approach involves the oxidation of 2-fluoro-6-nitrotoluene.
Historical Synthesis: Oxidation of 2-Fluoro-6-nitrotoluene
Experimental Protocol: General Oxidation of 2-Fluoro-6-nitrotoluene
This protocol is a generalized representation based on modern adaptations of the historical approach.
-
Reactants:
-
2-Fluoro-6-nitrotoluene
-
Strong oxidizing agent (e.g., potassium permanganate, chromic acid)
-
Acid or base for pH adjustment and workup (e.g., sulfuric acid, sodium hydroxide)
-
Solvent (e.g., water, acetic acid)
-
-
Procedure:
-
2-Fluoro-6-nitrotoluene is suspended or dissolved in an appropriate solvent.
-
The oxidizing agent is added portion-wise, often with cooling to control the exothermic reaction.
-
The reaction mixture is heated to drive the reaction to completion. The progress is monitored by a suitable technique (e.g., TLC, GC).
-
Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite).
-
The crude product is isolated by filtration to remove manganese dioxide (if using KMnO₄) or by extraction.
-
The aqueous solution is acidified to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Modern Applications in Pharmaceutical Synthesis
This compound has gained significant prominence as a key starting material in the synthesis of the phosphatidylinositol 3-kinase (PI3K) delta inhibitor, Idelalisib (B1684644).[10][12][13][14]
Experimental Protocol: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide (An Intermediate for Idelalisib)
This protocol outlines the initial step in the synthesis of Idelalisib starting from this compound.[10]
-
Reactants:
-
This compound (1 equivalent)
-
Thionyl chloride or oxalyl chloride (1.5 equivalents)
-
N,N-Dimethylformamide (catalytic amount)
-
Aniline (B41778) (2 equivalents)
-
Sodium bicarbonate
-
Solvents: Tetrahydrofuran (THF), cyclohexane (B81311), ethyl acetate (B1210297), distilled water
-
-
Procedure:
-
To a three-necked round-bottom flask, add this compound (e.g., 5 g, 27 mmol), THF (30 ml), and a catalytic amount of DMF (0.5 ml).
-
Slowly add thionyl chloride (e.g., 3 ml, 40.5 mmol) and stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove some of the solvent.
-
Add cyclohexane (4 ml) to the residue.
-
In a separate flask, prepare a suspension of aniline (e.g., 5 ml, 54 mmol), sodium bicarbonate (4.5 g), cyclohexane (5 ml), and distilled water (5 ml) in an ice-water bath.
-
Slowly add the acid chloride solution to the aniline suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
After the reaction is complete, dilute the mixture with distilled water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-6-nitro-N-phenylbenzamide.
-
-
Quantitative Data:
-
A reported yield for this reaction is 92%.[10]
-
Role in Signaling Pathways
This compound itself is not known to have direct biological activity in signaling pathways. Its significance lies in its role as a precursor to pharmacologically active molecules. The most prominent example is its use in the synthesis of Idelalisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).
The PI3K/AKT/mTOR signaling pathway is crucial for the proliferation, survival, and differentiation of B-cells.[14] Dysregulation of this pathway is implicated in various hematological malignancies. Idelalisib functions by selectively targeting and inhibiting PI3Kδ, thereby blocking the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[14][15][16]
Visualizations
Synthetic Pathway of this compound
Caption: General synthetic route to this compound.
Role of this compound in the Synthesis of Idelalisib
Caption: Key role in the synthesis of Idelalisib.
Simplified PI3K Signaling Pathway and Inhibition by Idelalisib
Caption: Idelalisib inhibits the PI3Kδ signaling pathway.
Conclusion
From its initial synthesis in the late 1940s, this compound has transitioned from a chemical curiosity to a cornerstone intermediate in the synthesis of life-saving pharmaceuticals. Its history underscores the enduring importance of fundamental organic synthesis research and its eventual application in addressing critical medical needs. This guide provides a foundational understanding of this important molecule, offering valuable insights for chemists and pharmacologists engaged in the development of novel therapeutics.
References
- 1. База данных ТКВ. Примечания и список литературы [chem.msu.ru]
- 2. Recueil des Travaux Chimiques des Pays-Bas (Royal Netherlands Chemical Society) | 9295 Publications | 77053 Citations | Top authors | Related journals [scispace.com]
- 3. Liste von Namensreaktionen/G – Wikipedia [de.wikipedia.org]
- 4. O organizacji i działalności Działu Chemicznego Instytutu Gazowego (1922-1939) w Warszawie - Kwartalnik Historii Nauki i Techniki - Tom R. 57, nr 2 (2012) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C7H4FNO4 | CID 603758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 385-02-4 [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound [myskinrecipes.com]
- 12. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Sourcing 2-Fluoro-6-nitrobenzoic Acid for Research and Development
This in-depth guide is intended for researchers, scientists, and professionals in drug development who utilize 2-Fluoro-6-nitrobenzoic acid as a key intermediate. This document provides a comprehensive overview of suppliers, purchasing considerations, and fundamental technical data, including a detailed synthesis protocol.
Chemical Properties and Identifiers
This compound is a specialty chemical often employed as an intermediate in the synthesis of pharmaceuticals and other advanced materials. Key identifying information and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 385-02-4 | |
| Molecular Formula | C7H4FNO4 | |
| Molecular Weight | 185.11 g/mol | |
| Appearance | White to light yellow or light orange solid/powder | |
| Melting Point | 143-152 °C | |
| Boiling Point | 334.7±27.0 °C (Predicted) | |
| Density | 1.568±0.06 g/cm3 (Predicted) | |
| PKA | 1.50±0.30 (Predicted) | |
| Storage | Sealed in a dry, room temperature environment |
Suppliers and Purchasing
A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The following table summarizes a selection of suppliers and their typical product offerings. Pricing is often subject to quotation and may vary based on quantity and real-time market conditions.
| Supplier | Purity | Available Quantities | Notes |
| Thermo Scientific Chemicals (Alfa Aesar) | 98% | 25 g, 100 g | Product may have legacy Alfa Aesar branding. |
| Santa Cruz Biotechnology | A specialty product for proteomics research applications. | ||
| Reagentia | 1 g, 5 g, 10 g, 25 g | Industrial quantities may be available at a discount upon request. | |
| Accela Chembio Inc (via Fisher Scientific) | 98% | 25 g | Shelf life is listed as 1300 days. |
| Chemicalbridge | 98% | 25 g, 100 g | Price requires verification; delivery is estimated at 2-3 weeks. |
| J & K SCIENTIFIC LTD. | Listed as a supplier on ChemicalBook. | ||
| Liaoning Tianhua Chemical Co., Ltd. | Listed as a supplier on ChemicalBook. | ||
| ShangHai DEMO Chemical Co.,Ltd. | Listed as a supplier on ChemicalBook. | ||
| Apollo Scientific | Safety data indicates the material may cause respiratory, skin, and eye irritation. | ||
| Hangzhou ZeErRui Chemical Co., Ltd. | Offers custom synthesis and scale-up production. | ||
| Shanghai Worldyang Chemical Co., Ltd. | Products are widely used in pesticides, plastics, and electronic chemicals. | ||
| Arborpharmchem | Specializes in pharmaceutical intermediates. |
Purchasing Workflow
The process of acquiring this compound for a research project typically follows a structured workflow, from initial supplier identification to final receipt and quality control.
Caption: A typical workflow for procuring chemical reagents.
Experimental Protocol: Synthesis of this compound
The following protocol for the synthesis of this compound from 2-fluoro-6-nitrotoluene (B1294474) is based on established chemical literature.
Materials and Reagents:
-
2-Fluoro-6-nitrotoluene
-
Potassium permanganate (B83412) (KMnO4)
-
Water (H2O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diethyl ether
-
Brine
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a suspension of potassium permanganate (102 g, 0.65 mol) in water (1.4 L), add 2-fluoro-6-nitrotoluene while stirring.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature.
-
Filter the reaction mixture and wash the solid with diethyl ether.
-
Acidify the aqueous phase to a pH of 2 using concentrated hydrochloric acid.
-
Extract the acidified aqueous phase with ethyl acetate.
-
Wash the combined organic phase with brine.
-
Dry the organic phase over magnesium sulfate.
-
Filter the dried solution.
-
Concentrate the filtrate under vacuum to yield this compound.
The reported yield for this procedure is approximately 40%. Product characterization was performed using 1H NMR and IS-MS.
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis
This compound is a valuable building block in medicinal chemistry. For instance, it is a starting material in the synthesis of PI3Kδ (phosphoinositide 3-kinase delta) inhibitors. The synthesis of Idelalisib, a selective PI3Kδ inhibitor, utilizes this compound. The synthetic pathway often involves the reaction of this compound with an appropriate amine, followed by reduction of the nitro group and subsequent coupling reactions.
Safety Information
This compound is classified as a hazardous substance. It may be harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and the formation of dust should be avoided. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Methodological & Application
Synthesis of Idelalisib from 2-Fluoro-6-nitrobenzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idelalisib (trade name Zydelig®) is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), which is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of certain B-cell malignancies, making Idelalisib an effective therapeutic agent for chronic lymphocytic leukemia (CLL) and certain types of lymphoma.[2][3] This document provides detailed application notes and protocols for the synthesis of Idelalisib, commencing from the starting material 2-Fluoro-6-nitrobenzoic acid. The synthetic route involves several key transformations, including amide bond formation, nitro group reduction, coupling with a chiral amino acid derivative, quinazolinone ring formation, and final installation of the purine (B94841) moiety.
Signaling Pathway of Idelalisib
Idelalisib targets the PI3Kδ isoform, which is hyperactive in many B-cell malignancies. The B-cell receptor, upon antigen binding, activates a signaling cascade involving spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK). This leads to the activation of PI3Kδ, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt, which in turn promotes cell proliferation, survival, and trafficking.[1][4][5] By selectively inhibiting PI3Kδ, Idelalisib blocks the production of PIP3, thereby downregulating the entire signaling cascade and inducing apoptosis in malignant B-cells.[2][4]
Caption: PI3K Signaling Pathway Inhibition by Idelalisib.
Synthetic Workflow
The synthesis of Idelalisib from this compound is a multi-step process. The overall workflow is depicted in the diagram below.
References
Application Notes and Protocols for the Amidation of 2-Fluoro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzoic acid is a valuable building block in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. The presence of the electron-withdrawing nitro and fluoro groups activates the carboxylic acid moiety and influences the properties of the resulting amide products. This document provides detailed protocols for the amidation of this compound, offering methods for direct coupling with amines using common reagents, as well as a two-step procedure via an acyl chloride intermediate. These protocols are designed to be a practical resource for chemists in research and development.
Data Presentation: Amidation Reaction Conditions and Yields
The following table summarizes representative conditions for the amidation of a structurally similar compound, 2-fluoro-5-formylbenzoic acid, which can serve as a strong starting point for optimizing the amidation of this compound. The choice of coupling reagent and base is crucial for achieving high yields, especially with less reactive or sterically hindered amines.
| Amine Substrate | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | HATU | DIEA | DMF | 16 | RT | >95 |
| Aniline | HATU | DIEA | DMF | 18 | RT | ~90 |
| 2,6-Dimethylaniline | HATU | DIEA | DMF | 24 | 50 | ~75 |
| Morpholine | EDC / HOBt | DIEA | DCM | 12 | RT | >95 |
| Piperidine | EDC / HOBt | DIEA | DCM | 12 | RT | >95 |
Note: This data is illustrative and based on protocols for a similar substituted fluorobenzoic acid. Optimization may be required for this compound and specific amine substrates.
Experimental Protocols
Two primary methodologies are presented for the synthesis of N-substituted-2-fluoro-6-nitrobenzamides.
Method 1: Direct Amidation using Coupling Reagents
This one-pot method is generally preferred for its operational simplicity and mild reaction conditions, making it suitable for a wide range of amine substrates.
Protocol 1.1: HATU-Mediated Amidation
This protocol is highly effective for a broad range of primary and secondary amines, including those that are sterically hindered.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To the solution, add the desired amine (1.1 equivalents) followed by DIEA (2.5 equivalents).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-fluoro-6-nitrobenzamide.
Protocol 1.2: EDC/HOBt-Mediated Amidation
This classic carbodiimide-based coupling method is a cost-effective alternative to HATU and is particularly efficient for less hindered amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM, add DIEA (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Two-Step Amidation via Acyl Chloride Formation
This method is robust and can be advantageous for large-scale synthesis or when dealing with particularly unreactive amines. The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride.
Protocol 2.1: Synthesis of 2-Fluoro-6-nitrobenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic amount of anhydrous DMF (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 equivalent) in anhydrous toluene.
-
Add thionyl chloride (2.0-3.0 equivalents) to the suspension. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-fluoro-6-nitrobenzoyl chloride is often used in the next step without further purification.
Protocol 2.2: Amidation of 2-Fluoro-6-nitrobenzoyl chloride
Materials:
-
Crude 2-fluoro-6-nitrobenzoyl chloride
-
Amine (primary or secondary)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 2-fluoro-6-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 2-fluoro-6-nitrobenzoyl chloride to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the direct amidation of this compound using a coupling reagent.
Caption: General workflow for direct amidation.
Logical Relationship: Two-Step Amidation Process
This diagram outlines the logical progression of the two-step amidation protocol.
Caption: Two-step amidation via acyl chloride.
Application Notes and Protocols: Activation of 2-Fluoro-6-nitrobenzoic Acid with Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug discovery, notably serving as a key starting material for the synthesis of targeted therapies. Its activation to the corresponding acyl chloride, 2-fluoro-6-nitrobenzoyl chloride, is a critical first step in many synthetic routes, enabling subsequent nucleophilic acyl substitution reactions to form amides, esters, and other derivatives. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a highly effective reagent for this transformation. This method is often preferred over other chlorinating agents like thionyl chloride due to its mild reaction conditions and the volatile nature of its byproducts (CO, CO₂, and HCl), which simplifies reaction workup.
The resulting 2-fluoro-6-nitrobenzoyl chloride is a reactive intermediate, typically used immediately in the subsequent reaction step without isolation. A prominent application of this intermediate is in the synthesis of Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform, which is a key component of the B-cell receptor signaling pathway. Dysregulation of this pathway is implicated in various B-cell malignancies.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-Fluoro-6-nitrobenzoyl Chloride
| Parameter | Value/Condition | Reference/Comment |
| Starting Material | This compound | - |
| Reagent | Oxalyl chloride | Typically 1.2 to 1.5 equivalents |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amount (e.g., a few drops) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are crucial |
| Temperature | Room temperature to 78°C | Reaction is often initiated at room temperature.[1] |
| Reaction Time | 1.5 to 3 hours | Monitored by cessation of gas evolution.[1] |
| Workup | Concentration under reduced pressure | The crude acyl chloride is typically used directly. |
| Yield | Not typically isolated | The conversion is generally considered to be high-yielding. The subsequent amidation step to form 2-fluoro-6-nitro-N-phenylbenzamide has been reported with a yield of 98.7%.[1] |
Table 2: Spectroscopic Data for 2-Fluoro-6-nitrobenzoyl Chloride (Predicted) and Related Compounds
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Key IR Bands (cm-1) |
| This compound (Starting Material) | Aromatic protons in the range of 7.5-8.2 ppm. | Carboxylic acid carbon (~165 ppm), aromatic carbons. | ~3000 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂) |
| 2-Fluoro-6-nitrobenzoyl chloride (Product - Predicted) | Aromatic protons expected to be slightly downfield shifted compared to the starting material due to the electron-withdrawing nature of the acyl chloride group. | Acyl chloride carbonyl carbon (~168-170 ppm), aromatic carbons. | ~1780-1800 (C=O, acyl chloride) , ~1530 & ~1350 (NO₂) |
| 2-Fluorobenzoyl chloride (Reference) | Aromatic protons in the range of 7.2-8.1 ppm. | Acyl chloride carbonyl carbon, aromatic carbons. | ~1770 (C=O) |
| 2-Nitrobenzoyl chloride (Reference) | Aromatic protons in the range of 7.7-8.2 ppm. | Acyl chloride carbonyl carbon (~168 ppm), aromatic carbons. | ~1770 (C=O), ~1530 & ~1350 (NO₂) |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-nitrobenzoyl Chloride (In Situ)
This protocol describes the conversion of this compound to its acyl chloride, which is then used directly in the subsequent reaction.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Inert gas supply (Nitrogen or Argon)
-
Gas outlet bubbler
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops) to the stirred solution.
-
Slowly add oxalyl chloride (1.3 eq) to the reaction mixture at room temperature using a syringe.[2]
-
Observe the evolution of gas (CO and CO₂). Stir the reaction mixture at room temperature for 1.5 hours or until the gas evolution ceases.[2]
-
The resulting solution of crude 2-fluoro-6-nitrobenzoyl chloride is typically used directly for the next synthetic step.
-
If desired, the solvent and excess oxalyl chloride can be removed by rotary evaporation to yield the crude acyl chloride as a yellow oil or solid.[2] It is crucial to protect the product from moisture.
Protocol 2: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide
This protocol outlines the synthesis of a key intermediate for Idelalisib, demonstrating the utility of the in situ generated 2-fluoro-6-nitrobenzoyl chloride.[1]
Materials:
-
Solution of 2-fluoro-6-nitrobenzoyl chloride in DCM (from Protocol 1)
-
Triethylamine (B128534) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Separatory funnel
-
Standard workup and purification reagents (e.g., aqueous HCl, brine, anhydrous sodium sulfate)
Procedure:
-
In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Slowly add the solution of 2-fluoro-6-nitrobenzoyl chloride (prepared in Protocol 1) to the cooled aniline solution dropwise, maintaining the temperature below 15 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-fluoro-6-nitro-N-phenylbenzamide can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow: From Starting Material to Drug Candidate Intermediate
Caption: A generalized workflow for the synthesis of Idelalisib intermediate.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Idelalisib
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Idelalisib.
References
Application Notes and Protocols: Synthesis of 2-Fluoro-6-nitrobenzoyl Chloride using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the synthesis of 2-fluoro-6-nitrobenzoyl chloride, a key intermediate in pharmaceutical and fine chemical synthesis, through the reaction of 2-fluoro-6-nitrobenzoic acid with thionyl chloride.
Introduction
2-Fluoro-6-nitrobenzoyl chloride is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecular scaffolds for drug discovery. Its preparation from this compound using thionyl chloride is a common and efficient method for activating the carboxylic acid moiety for subsequent nucleophilic acyl substitution reactions, such as amide bond formation. The presence of the fluorine and nitro groups on the aromatic ring can significantly influence the physicochemical properties and biological activity of the final compounds.
The reaction proceeds via the conversion of the carboxylic acid to the more reactive acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a catalyst, such as N,N-dimethylformamide (DMF), can facilitate the reaction.
Reaction Scheme
Caption: Conversion of this compound to 2-Fluoro-6-nitrobenzoyl chloride.
Quantitative Data
The following table summarizes a representative protocol for the synthesis of 2-fluoro-6-nitrobenzoyl chloride and its subsequent in-situ reaction to form an amide.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Thionyl chloride (SOCl₂) | [1] |
| Catalyst | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | 78 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Subsequent Amidation Yield | 98.7% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-nitrobenzoyl Chloride
This protocol details the formation of 2-fluoro-6-nitrobenzoyl chloride from this compound using thionyl chloride and a catalytic amount of DMF. The resulting acyl chloride is highly reactive and is typically used immediately in the subsequent reaction step without isolation.
Materials:
-
This compound (100 g, 0.54 mol)[1]
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF) (5 mL)[1]
-
An appropriate reaction vessel with a reflux condenser and gas outlet
-
Heating mantle and stirrer
Procedure:
-
In a suitable reaction vessel, a mixture of this compound (100 g, 0.54 mol) and N,N-dimethylformamide (5 mL) in thionyl chloride is prepared.[1]
-
The reaction mixture is stirred and heated to 78 °C for 3 hours.[1] The reaction should be carried out in a well-ventilated fume hood to safely remove the gaseous byproducts (SO₂ and HCl).
-
After the reaction is complete, the excess thionyl chloride can be removed by distillation under reduced pressure. However, for many applications, the crude solution of 2-fluoro-6-nitrobenzoyl chloride is used directly in the next synthetic step.
Protocol 2: In-situ Amide Formation with Aniline (B41778)
This protocol describes the subsequent reaction of the freshly prepared 2-fluoro-6-nitrobenzoyl chloride with aniline to yield N-phenyl-2-fluoro-6-nitrobenzamide. This demonstrates a common application of the synthesized acyl chloride.
Materials:
-
Crude 2-fluoro-6-nitrobenzoyl chloride solution (from Protocol 1)
-
Aniline (49 mL, 0.54 mol)[1]
-
Triethylamine (B128534) (82 mL, 0.59 mol)[1]
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
The reaction mixture containing 2-fluoro-6-nitrobenzoyl chloride is evaporated to dryness.[1]
-
The residue is dissolved in 500 mL of dichloromethane.[1]
-
In a separate flask, a solution of aniline (49 mL, 0.54 mol) and triethylamine (82 mL, 0.59 mol) in dichloromethane is prepared.[1]
-
The solution of 2-fluoro-6-nitrobenzoyl chloride is slowly added dropwise to the aniline/triethylamine solution, ensuring the reaction temperature is maintained below 15 °C.[1]
-
After the addition is complete, the reaction mixture is stirred at 15 °C for 2 hours.[1]
-
Upon completion, the reaction is worked up by washing with 1 M hydrochloric acid, water, and saturated sodium chloride solution.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
The crude solid can be further purified by recrystallization if necessary. The reported yield for the N-phenyl-2-fluoro-6-nitrobenzamide is 98.7%.[1]
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-fluoro-6-nitrobenzoyl chloride and its subsequent amidation.
References
Application Notes and Protocols for the Synthesis of Quinazolinones from 2-Fluoro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of quinazolinones, a class of heterocyclic compounds with significant therapeutic potential, using 2-Fluoro-6-nitrobenzoic acid as a starting material. The protocols detailed below outline a two-step synthetic pathway, commencing with the reduction of the nitro group, followed by cyclization to form the quinazolinone ring system.
Introduction
Quinazolinones are a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules. This document details the synthesis of 8-fluoroquinazolin-4(3H)-one, a valuable building block for the development of novel therapeutics, starting from the readily available this compound.
Overall Synthetic Pathway
The synthesis proceeds via a two-step reaction sequence. The initial step involves the reduction of the nitro group of this compound to yield 2-amino-6-fluorobenzoic acid. The subsequent step is the cyclization of the aminobenzoic acid to the desired quinazolinone.
Caption: Overall two-step synthesis of 8-Fluoroquinazolin-4(3H)-one.
Step 1: Reduction of this compound
The first step is the reduction of the nitro group to an amine, yielding 2-amino-6-fluorobenzoic acid. A highly efficient method for this transformation utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent with a molybdenum dioxide/activated carbon catalyst.[1]
Experimental Protocol
Materials:
-
This compound
-
Molybdenum dioxide (MoO₂)
-
Activated carbon
-
Anhydrous ethanol (B145695)
-
Hydrazine hydrate
-
Ethyl acetate (B1210297)
-
Water
-
50 mL three-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 50 mL three-necked flask, combine 1.85 g (10 mmol) of this compound, 25.6 mg (0.2 mmol) of molybdenum dioxide, and 76.8 mg of activated carbon in 30 mL of anhydrous ethanol.
-
Stir the mixture at room temperature.
-
Slowly add 1.25 g (20 mmol) of hydrazine hydrate dropwise.
-
Continue the reaction at room temperature for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
To the residue, add 20 mL of ethyl acetate and 10 mL of water.
-
Separate the organic layer, and concentrate it to obtain the product.
-
Dry the resulting solid to yield 2-amino-6-fluorobenzoic acid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 2-Amino-6-fluorobenzoic acid | [1] |
| Yield | 96.8% | [1] |
| Purity (HPLC) | 99.6% | [1] |
| Appearance | Pale yellow solid | [1] |
Step 2: Cyclization to 8-Fluoroquinazolin-4(3H)-one
The second step involves the cyclization of 2-amino-6-fluorobenzoic acid to form the quinazolinone ring. A common and effective method for this transformation is heating the aminobenzoic acid with formamide (B127407). This reaction provides the C2 and N3 atoms of the quinazolinone ring.
Experimental Workflow
Caption: General workflow for the cyclization of 2-amino-6-fluorobenzoic acid.
Experimental Protocol
Materials:
-
2-Amino-6-fluorobenzoic acid
-
Formamide
-
Ice water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2-amino-6-fluorobenzoic acid (1.55 g, 10 mmol) and an excess of formamide (e.g., 5-10 equivalents).
-
Heat the reaction mixture with stirring to 150-180 °C.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual formamide.
-
Further purify the crude product by recrystallization from ethanol to obtain pure 8-fluoroquinazolin-4(3H)-one.
Expected Quantitative Data
While a specific yield for the cyclization of 2-amino-6-fluorobenzoic acid is not available in the provided search results, similar reactions with other 2-aminobenzoic acids typically proceed in good to excellent yields.
| Parameter | Expected Value |
| Starting Material | 2-Amino-6-fluorobenzoic acid |
| Product | 8-Fluoroquinazolin-4(3H)-one |
| Expected Yield | 70-90% |
| Appearance | Crystalline solid |
Conclusion
The protocols described provide a reliable and efficient pathway for the synthesis of 8-fluoroquinazolin-4(3H)-one from this compound. These methods are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development. The resulting fluorinated quinazolinone is a versatile intermediate for the synthesis of a diverse library of potentially bioactive compounds.
References
Application Notes and Protocols: Preparation of Indazolones from 2-Fluoro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazolones are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including roles as potent enzyme inhibitors. Notably, certain indazolone scaffolds are key components in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a targeted therapy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2]
This document provides a detailed protocol for a plausible synthetic route to produce a 7-nitro-1,2-dihydro-3H-indazol-3-one intermediate from the readily available starting material, 2-fluoro-6-nitrobenzoic acid. The described methodology follows a two-step sequence involving the formation of a key benzohydrazide (B10538) intermediate, followed by a reductive intramolecular cyclization.
Synthetic Strategy Overview
The synthesis of the indazolone core from this compound is proposed via a two-step process. The initial step involves the conversion of the carboxylic acid to the corresponding 2-fluoro-6-nitrobenzohydrazide. This is achieved through an initial activation of the carboxylic acid, for example, by conversion to an acyl chloride with thionyl chloride, followed by nucleophilic substitution with hydrazine (B178648).
The second step is a reductive intramolecular cyclization. The nitro group of the 2-fluoro-6-nitrobenzohydrazide is selectively reduced to an amino group. The resulting amine then acts as an intramolecular nucleophile, displacing the adjacent fluorine atom in a nucleophilic aromatic substitution (SNAr) reaction to form the desired indazolone ring system.
Figure 1: Proposed synthetic workflow for the preparation of 7-nitro-1,2-dihydro-3H-indazol-3-one.
Biological Context: Indazolones as PARP Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3] When an SSB occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[4]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[5] These cells become highly dependent on the PARP-mediated BER pathway to repair SSBs. If SSBs are not repaired, they can lead to the formation of DSBs during DNA replication. The inability to repair these DSBs due to the faulty HR pathway leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[2]
Indazolone-based PARP inhibitors act by blocking the catalytic activity of PARP-1.[6] This "traps" PARP-1 on the DNA at the site of the SSB, preventing the recruitment of repair proteins and stalling the repair process. The accumulation of unrepaired SSBs leads to the formation of cytotoxic DSBs in replicating cells, selectively killing the BRCA-deficient cancer cells.
Figure 2: Role of PARP-1 in DNA repair and the mechanism of indazolone-based PARP inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-nitrobenzohydrazide
This protocol describes the conversion of this compound to its corresponding hydrazide via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Formation of the Acyl Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
-
Formation of the Hydrazide:
-
Dissolve the crude 2-fluoro-6-nitrobenzoyl chloride in anhydrous THF.
-
In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in anhydrous THF.
-
Cool the hydrazine solution in an ice bath (0°C).
-
Slowly add the solution of the acyl chloride to the cooled hydrazine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Table 1: Summary of Reaction Parameters for Protocol 1
| Parameter | Value/Condition |
| Step 1: Acyl Chloride Formation | |
| Reactants | This compound, Thionyl chloride |
| Catalyst | DMF |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Reflux (approx. 40°C) |
| Reaction Time | 2-3 hours |
| Step 2: Hydrazide Formation | |
| Reactants | 2-Fluoro-6-nitrobenzoyl chloride, Hydrazine hydrate |
| Solvent | Anhydrous Tetrahydrofuran |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous work-up and extraction |
| Analogous Yield | 85-95% |
Protocol 2: Reductive Cyclization to 7-Nitro-1,2-dihydro-3H-indazol-3-one
This protocol outlines the intramolecular cyclization of 2-fluoro-6-nitrobenzohydrazide to the indazolone product.
Materials:
-
2-Fluoro-6-nitrobenzohydrazide
-
Iron powder (Fe)
-
Glacial acetic acid
-
Water
-
Celite
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend 2-fluoro-6-nitrobenzohydrazide (1.0 eq) in a mixture of ethanol and water.
-
Add glacial acetic acid to the suspension.
-
Add iron powder (excess, e.g., 5.0 eq) to the reaction mixture.
-
-
Reductive Cyclization:
-
Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Table 2: Summary of Reaction Parameters for Protocol 2
| Parameter | Value/Condition |
| Reactant | 2-Fluoro-6-nitrobenzohydrazide |
| Reagent | Iron powder |
| Solvent | Ethanol/Water/Acetic Acid |
| Temperature | Reflux (80-90°C) |
| Reaction Time | 2-4 hours |
| Work-up | Filtration, neutralization, and extraction |
| Estimated Yield | 60-75% |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Handle all solvents and reagents in accordance with their respective safety data sheets (SDS).
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2-Fluoro-6-nitrobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its activated aromatic system, which allows for the facile introduction of a wide range of nucleophiles. The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.
Introduction to SNAr Reactions of this compound
Nucleophilic aromatic substitution is a key transformation in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the case of this compound, the reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized anion, which subsequently expels the fluoride (B91410) leaving group to restore aromaticity. The general mechanism is depicted below.
General Reaction Mechanism
Caption: General mechanism of the SNAr reaction of this compound.
Applications in Synthesis
The SNAr reactions of this compound are instrumental in the synthesis of a variety of important compounds, including:
-
N-Aryl Anthranilic Acid Derivatives: These are precursors to acridones and other heterocyclic systems with potential biological activity.
-
Pharmaceutical Intermediates: This substrate is a key starting material in the synthesis of kinase inhibitors and other therapeutic agents. For instance, it is a building block in the synthesis of Idelalisib, a PI3Kδ inhibitor.
-
Novel Heterocycles: The introduction of various nucleophiles opens pathways to new heterocyclic scaffolds for drug discovery and materials science.
Experimental Protocols
The following protocols are generalized procedures for the SNAr reaction of this compound with different classes of nucleophiles. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Ammonia, Primary and Secondary Amines)
This protocol describes a general procedure for the synthesis of 2-amino-6-nitrobenzoic acid and its N-substituted derivatives. A cuprous catalyst can be beneficial, particularly for less reactive amines.
Workflow for Reaction with Amine Nucleophiles
Caption: A generalized workflow for the SNAr reaction with amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (e.g., ammonia, aniline (B41778), morpholine, piperidine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, or DIPEA)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
(Optional) Cuprous catalyst (e.g., CuI, Cu₂O)
-
Aqueous HCl (for work-up)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the polar aprotic solvent.
-
Add the amine nucleophile (1.1 - 2.0 eq.) and the base (1.5 - 3.0 eq.).
-
(Optional) Add the cuprous catalyst (0.05 - 0.2 eq.).
-
Heat the reaction mixture to the desired temperature (typically 50-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and acidify with aqueous HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Representative Examples):
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ammonia | K₂CO₃ | DMF | 80 | 12 | Moderate to Good |
| Aniline | NaHCO₃ | Cyclohexane/THF | RT | 2 | 92% (amide formation) |
| Morpholine | K₂CO₃ | DMSO | 100 | 6 | Good to Excellent |
| Piperidine | Et₃N | NMP | 90 | 8 | Good to Excellent |
Note: The yield for aniline reflects the subsequent amide formation step in a specific synthesis, not a direct SNAr displacement of the fluorine.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 2-(arylthio)- and 2-(alkylthio)-6-nitrobenzoic acids.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl (B1604629) mercaptan)
-
Base (e.g., K₂CO₃, NaH)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve the thiol nucleophile (1.1 eq.) in the chosen solvent.
-
Add the base (1.2 eq.) and stir for 15-30 minutes at room temperature.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC.
-
After completion, cool the reaction and quench with water.
-
Acidify with aqueous HCl and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product as needed.
Quantitative Data (Expected Outcomes):
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| Thiophenol | K₂CO₃ | DMF | 80 | 4-8 | High |
| Benzyl mercaptan | NaH | THF/DMF | 60 | 6-12 | Good to High |
Protocol 3: Reaction with Alcohol and Phenol (B47542) Nucleophiles
This protocol describes the synthesis of 2-alkoxy- and 2-aryloxy-6-nitrobenzoic acids. These reactions often require a base to generate the corresponding alkoxide or phenoxide.
Materials:
-
This compound
-
Alcohol or phenol nucleophile
-
Strong base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq.) in an anhydrous polar aprotic solvent.
-
Carefully add the base (1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide/phenoxide.
-
Add this compound (1.0 eq.).
-
Heat the reaction mixture (typically 80-120 °C) and monitor its progress.
-
Upon completion, cool to room temperature and quench with water.
-
Acidify and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the final product.
Quantitative Data (Expected Outcomes):
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| Phenol | K₂CO₃ | DMF | 100 | 12-24 | Moderate to Good |
| Methanol (as NaOMe) | NaH | THF/DMF | 80 | 8-16 | Good |
Logical Relationship of SNAr Reaction Components
The success of the SNAr reaction of this compound is dependent on the interplay of several key factors.
Caption: Key components influencing the outcome of the SNAr reaction.
Safety Information
-
This compound and related nitroaromatic compounds should be handled with care. They may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere and with appropriate quenching procedures.
-
Exothermic reactions are possible; therefore, careful temperature control is crucial, especially on a larger scale.
These application notes and protocols are intended to serve as a guide. Researchers should consult relevant literature and safety data sheets before conducting any experiments.
Application Notes and Protocols for Catalytic Systems in Reactions of 2-Fluoro-6-nitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Fluoro-6-nitrobenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its reactivity is characterized by the presence of three key functional groups: a carboxylic acid, a nitro group, and a fluorine atom ortho to the nitro group. This arrangement makes it amenable to a variety of catalytic transformations, enabling the synthesis of complex molecular architectures. These application notes provide detailed protocols for several key catalytic reactions involving this compound and its derivatives, including amide bond formation, catalytic reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and biocatalytic transformations.
Catalytic Amide Bond Formation
The carboxylic acid moiety of this compound can be readily converted to an amide. This is a crucial step in the synthesis of various biologically active molecules, including the PI3Kδ inhibitor, Idelalisib. The reaction typically proceeds via an acid chloride intermediate, which is then reacted with a primary or secondary amine.
Experimental Protocol: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide
This protocol describes the synthesis of an amide from this compound and aniline (B41778), a key step in the synthesis of Idelalisib.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Aniline
-
Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve aniline (1.0-1.1 eq) and a base such as triethylamine (1.2-1.5 eq) in anhydrous DCM.
-
Slowly add the aniline solution to the acid chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation: Amide Formation
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Base | Yield (%) | Reference |
| This compound | Aniline | Thionyl Chloride/DMF | Dichloromethane | Triethylamine | ~98% | [1] |
| This compound | Aniline | Oxalyl Chloride/DMF | Dichloromethane | Not specified | High | [2] |
Experimental Workflow: Amide Formation
Caption: Workflow for the synthesis of amides from this compound.
Catalytic Reduction of the Nitro Group
The nitro group of this compound and its derivatives can be selectively reduced to an amino group, a key transformation for the synthesis of various heterocyclic compounds. Both catalytic hydrogenation and metal-mediated reductions are effective methods.
Experimental Protocol 1: Catalytic Hydrogenation with Pd/C
This protocol describes the reduction of a nitroarene using palladium on carbon as the catalyst.
Materials:
-
Nitro-substituted substrate (e.g., 2-Fluoro-6-nitro-N-phenylbenzamide)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve the nitro-substituted substrate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (1-5 mol%) to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-backfill cycle three times.
-
Maintain a positive pressure of hydrogen (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amino product, which can be purified if necessary.
Experimental Protocol 2: Metal-Mediated Reduction with Iron
This method offers a cost-effective alternative to catalytic hydrogenation.
Materials:
-
Nitro-substituted substrate
-
Iron powder (Fe)
-
Acetic acid (AcOH) or Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol/Water mixture
Procedure:
-
In a round-bottom flask, dissolve the nitro-substituted substrate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and either acetic acid (catalytic to stoichiometric amount) or ammonium chloride (3-5 eq).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Data Presentation: Nitro Group Reduction
| Substrate | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
| 2-Fluoro-6-nitro-N-phenylbenzamide derivative | Zn/AcOH | Not specified | Not specified | High | [2] |
| 2-Fluoro-6-nitro-N-phenylbenzamide derivative | Fe/AcOH | Not specified | Not specified | High | |
| Aromatic Nitro Compounds | 10% Pd/C | Ethanol | H₂ (1 atm), RT | >95% (general) | |
| Aromatic Nitro Compounds | Fe/AcOH | Ethanol/Water | Reflux | High (general) |
Logical Relationship: Nitro Reduction Methods
Caption: Catalytic pathways for the reduction of aromatic nitro compounds.
Palladium-Catalyzed C-F Bond Arylation (Suzuki-Miyaura Coupling)
The fluorine atom in this compound is activated by the ortho-nitro group, making it a potential substrate for palladium-catalyzed C-F bond activation and subsequent cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the formation of a C-C bond at the 2-position. While specific examples with this compound are not abundant in the literature, protocols for analogous polyfluoronitroarenes can be adapted.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Activated Aryl Fluorides
Materials:
-
This compound or its ester/amide derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, with or without water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl fluoride (B91410) substrate (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst, phosphine ligand, and base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling of Activated Aryl Fluorides
| Aryl Fluoride | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pentafluoronitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 70-85 | [3] |
| 1,2,3,4-Tetrafluoro-5-nitrobenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 65-80 | [3][4] |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biocatalytic Reduction of the Nitro Group
Enzymatic reduction offers a green and highly selective alternative for the conversion of nitro groups to amines under mild conditions. Nitroreductases (NRs) are a class of enzymes that can efficiently catalyze this transformation using a cofactor such as NADH or NADPH.
Experimental Protocol: General Procedure for Enzymatic Nitro Reduction
Materials:
-
This compound
-
Nitroreductase (NR) enzyme
-
NAD(P)H cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent if needed (e.g., DMSO)
Procedure:
-
Prepare a buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
In a reaction vessel, dissolve the this compound substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and then dilute with the buffer to the desired final concentration (e.g., 1-10 mM).
-
Add the NAD(P)H cofactor (e.g., 1-2 eq).
-
If using a cofactor regeneration system, add glucose (e.g., 1.5-2.0 eq) and glucose dehydrogenase.
-
Initiate the reaction by adding the nitroreductase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, stop the reaction by adding a quenching agent (e.g., acetonitrile (B52724) or by heating).
-
Centrifuge the mixture to remove the enzyme.
-
Extract the product from the supernatant with an appropriate organic solvent.
-
Dry and concentrate the organic phase to obtain the product.
Logical Relationship: Biocatalytic Reduction System
Caption: Schematic of an enzymatic nitro reduction with cofactor regeneration.
References
Protecting Group Strategies for 2-Fluoro-6-nitrobenzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of derivatives of 2-fluoro-6-nitrobenzoic acid. The presence of three distinct functional moieties—a carboxylic acid, a nitro group, and a fluoro substituent—necessitates careful selection of orthogonal protecting groups to achieve desired chemical transformations selectively.
Overview of Protecting Group Strategies
The synthetic utility of this compound often requires the temporary masking of its reactive carboxylic acid and nitro groups to allow for modifications at other positions or to control reactivity in multi-step syntheses. An effective protecting group strategy, known as an orthogonal strategy, allows for the selective removal of one protecting group in the presence of others under distinct reaction conditions.[1][2] This principle is critical when dealing with multifunctional molecules like this compound and its derivatives.[3][4]
This guide focuses on two primary transformations:
-
Protection and Deprotection of the Carboxylic Acid Group: Essential for reactions where the acidic proton or the carboxylate group could interfere.
-
Selective Reduction of the Nitro Group: A key step in converting the nitro functionality to an amino group, a common precursor in pharmaceutical synthesis.
The interplay between the protection of the carboxylic acid and the subsequent reduction of the nitro group is a central theme. The choice of ester protecting group for the carboxylic acid will dictate the deprotection method, which must be compatible with the other functional groups present in the molecule.
Protection of the Carboxylic Acid Group
The most common and effective way to protect a carboxylic acid is by converting it into an ester.[5] Methyl, benzyl (B1604629), and tert-butyl esters are widely used due to their varying stability and methods of cleavage.[6]
Methyl Ester Protection
Methyl esters are readily prepared and are stable to a wide range of reaction conditions but are typically removed by acid- or base-catalyzed hydrolysis.[7]
Experimental Protocol: Methyl Esterification of this compound
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (B129727) (5-10 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 2-fluoro-6-nitrobenzoate. The product can be further purified by recrystallization from a suitable solvent system like ethanol (B145695)/water.[7][8]
Benzyl Ester Protection
Benzyl esters are particularly useful as they can be cleaved under neutral conditions by catalytic hydrogenolysis, a method that is orthogonal to acid- and base-labile protecting groups.[9]
Experimental Protocol: Benzyl Esterification of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DCM.
-
Base Addition: Add a base such as potassium carbonate (1.5 eq) or triethylamine (B128534) (1.2 eq).
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.
tert-Butyl Ester Protection
The tert-butyl ester is robust and resistant to basic and nucleophilic conditions. It is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA).[2][10]
Experimental Protocol: tert-Butyl Esterification of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like dioxane or dichloromethane (B109758).
-
Reagent Addition: Cool the solution to 0 °C and add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Esterification: Carefully introduce condensed isobutylene (B52900) gas into the reaction mixture or add liquid isobutylene (2-3 eq).[11]
-
Reaction: Seal the reaction vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Selective Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is a pivotal transformation. The choice of reducing agent is critical to ensure chemoselectivity, preserving the fluoro substituent and any ester protecting group.
Reduction using Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a mild and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters.[12][13][14]
Experimental Protocol: SnCl₂ Reduction of Methyl 2-Fluoro-6-nitrobenzoate
-
Reaction Setup: Dissolve the nitro-ester (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere for 1-3 hours. Monitor the reaction by TLC.[6]
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralization: Carefully add a 5% aqueous sodium bicarbonate solution or sodium hydroxide (B78521) solution with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aminobenzoate derivative.[12]
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst. This method is particularly suitable for substrates with benzyl ester protection, as both the nitro group reduction and benzyl ester deprotection can potentially be achieved in a single step.
Experimental Protocol: Catalytic Hydrogenation of a 2-Fluoro-6-nitrobenzoate Derivative
-
Reaction Setup: In a hydrogenation vessel, dissolve the nitro compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of the substrate).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.[9]
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude amine.
Deprotection of the Carboxylic Acid Group
The final step in many synthetic routes is the deprotection of the carboxylic acid. The choice of method is dictated by the protecting group used.
Hydrolysis of Methyl Ester
Experimental Protocol: Basic Hydrolysis of Methyl 2-Amino-6-fluorobenzoate
-
Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring by TLC.
-
Work-up: After completion, remove the methanol under reduced pressure.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify with 1M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Hydrogenolysis of Benzyl Ester
This deprotection is often performed concurrently with the nitro group reduction when using catalytic hydrogenation. If performed as a separate step on the amino-benzyl ester:
Experimental Protocol: Hydrogenolysis of Benzyl 2-Amino-6-fluorobenzoate
-
Reaction Setup: Dissolve the benzyl ester (1.0 eq) in ethanol or methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).
-
Work-up and Purification: Filter the reaction mixture through Celite® and concentrate the filtrate to yield the deprotected carboxylic acid.
Acidic Cleavage of tert-Butyl Ester
Experimental Protocol: TFA-mediated Deprotection of tert-Butyl 2-Amino-6-fluorobenzoate
-
Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid (TFA) (5-20 eq). A common ratio is 1:1 DCM:TFA.[15][16]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The formation of isobutylene gas is expected.[17]
-
Work-up: Remove the DCM and excess TFA under reduced pressure.
-
Purification: The resulting carboxylic acid can often be used directly or purified by trituration or recrystallization.
Data Presentation
Table 1: Summary of Protecting Group Strategies for this compound
| Protecting Group | Protection Reagents | Deprotection Conditions | Orthogonality Notes | Representative Yield |
| Methyl Ester | MeOH, H₂SO₄ (cat.) | 1. NaOH or LiOH, MeOH/H₂O2. H₃O⁺ | Sensitive to both strong acid and base. Not orthogonal to acid-labile or base-labile groups. | >90% (Protection) |
| Benzyl Ester | Benzyl bromide, K₂CO₃ | H₂, Pd/C | Orthogonal to acid- and base-mediated deprotections. Cleaved under reductive conditions. | 85-95% (Protection) |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | Trifluoroacetic Acid (TFA) | Orthogonal to base-mediated and hydrogenolysis deprotections. Sensitive to strong acid. | 70-85% (Protection) |
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Key Advantages | Potential Issues | Representative Yield |
| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol | High chemoselectivity for the nitro group; tolerant of esters. | Requires stoichiometric amounts of tin salts, leading to significant waste. | 85-95% |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction with water as the only byproduct; can be used for concurrent debenzylation. | May reduce other sensitive functional groups; requires specialized hydrogenation equipment. | >95% |
Visualizations
Caption: Orthogonal protecting group strategies for this compound.
Caption: General experimental workflow for the synthesis of derivatives.
References
- 1. scispace.com [scispace.com]
- 2. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 12. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes & Protocols: Mumm Rearrangement in the Synthesis of 2-Fluoro-6-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative protocol for the application of the Mumm rearrangement in the synthesis of a potential derivative of 2-fluoro-6-nitrobenzoic acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to the presence of the fluorinated and nitrated phenyl ring, which can impart unique pharmacological properties.[1][2]
The Mumm rearrangement is a classical organic reaction that involves the 1,3-(O→N) acyl transfer of an acyl imidate (or isoimide) to form a more stable imide.[3][4] This rearrangement is a key step in various multicomponent reactions, such as the Ugi reaction, and has been adapted for the synthesis of a range of heterocyclic compounds and other valuable intermediates.[4][5] While a direct application of the Mumm rearrangement on a derivative of this compound is not extensively documented in readily available literature, this note outlines a plausible and synthetically useful protocol based on established principles of the rearrangement.
The protocol herein describes a hypothetical, yet representative, two-step process: first, the synthesis of an O-acyl isoamide intermediate from a 2-fluoro-6-nitrobenzamide (B3104579) derivative, followed by its subsequent Mumm rearrangement to the corresponding N,N-diacyl imide.
Experimental Data Summary
The following table summarizes hypothetical quantitative data for the proposed Mumm rearrangement, based on typical yields and conditions reported for similar rearrangements in the literature.
| Entry | Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | O-Acetyl-N-phenyl-2-fluoro-6-nitrobenzimidate | None (Thermal) | Toluene (B28343) | 110 | 12 | 75 |
| 2 | O-Acetyl-N-phenyl-2-fluoro-6-nitrobenzimidate | Imidazole (B134444) (10) | Dichloromethane (B109758) | 25 | 24 | 85 |
| 3 | O-Benzoyl-N-methyl-2-fluoro-6-nitrobenzimidate | None (Thermal) | Xylene | 140 | 8 | 78 |
| 4 | O-Benzoyl-N-methyl-2-fluoro-6-nitrobenzimidate | DMAP (5) | Acetonitrile | 80 | 12 | 90 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on specific substrate and reaction conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-N-(2-fluoro-6-nitrobenzoyl)aniline via Mumm Rearrangement
This protocol details the synthesis of a diacyl imide derivative of this compound through a Mumm rearrangement of a prepared O-acyl isoamide intermediate.
Step 1: Synthesis of 2-Fluoro-N-phenyl-6-nitrobenzamide
-
To a solution of this compound (1.85 g, 10 mmol) in thionyl chloride (10 mL), add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).
-
Heat the mixture at reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-fluoro-6-nitrobenzoyl chloride.
-
Dissolve the crude acid chloride in dichloromethane (DCM, 50 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aniline (B41778) (0.93 g, 10 mmol) and triethylamine (B128534) (1.52 g, 15 mmol) in DCM (20 mL) to the cooled acid chloride solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) to afford 2-fluoro-N-phenyl-6-nitrobenzamide.
Step 2: Synthesis of O-Acetyl-N-phenyl-2-fluoro-6-nitrobenzimidate (Isoimide Precursor)
-
Suspend 2-fluoro-N-phenyl-6-nitrobenzamide (2.60 g, 10 mmol) in dry dichloromethane (50 mL).
-
Add silver acetate (B1210297) (1.83 g, 11 mmol) to the suspension.
-
To this mixture, add a solution of acetyl chloride (0.87 g, 11 mmol) in dry dichloromethane (10 mL) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Wash the filtrate with cold water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude O-acyl isoamide, which should be used immediately in the next step due to its potential instability.
Step 3: Mumm Rearrangement to N-Acetyl-N-(2-fluoro-6-nitrobenzoyl)aniline (Imide Product)
Thermal Rearrangement:
-
Dissolve the crude O-Acetyl-N-phenyl-2-fluoro-6-nitrobenzimidate from the previous step in toluene (50 mL).
-
Heat the solution at reflux (approximately 110 °C) for 12 hours.
-
Monitor the conversion of the isoimide (B1223178) to the imide by TLC or ¹H NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure N-acetyl-N-(2-fluoro-6-nitrobenzoyl)aniline.
Catalyzed Rearrangement:
-
Dissolve the crude O-Acetyl-N-phenyl-2-fluoro-6-nitrobenzimidate in dichloromethane (50 mL).
-
Add imidazole (68 mg, 1 mmol, 10 mol%) to the solution.
-
Stir the reaction at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography as described for the thermal method.
Visualizations
Reaction Mechanism: The Mumm Rearrangement
The following diagram illustrates the general mechanism of the Mumm rearrangement, which proceeds through a four-membered cyclic transition state.
Caption: General mechanism of the Mumm rearrangement.
Experimental Workflow for the Synthesis
This diagram outlines the key steps in the synthesis of the this compound derivative via the Mumm rearrangement.
Caption: Workflow for the synthesis of a diacyl imide.
References
- 1. BJOC - Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones [beilstein-journals.org]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mumm_rearrangement [chemeurope.com]
- 4. Mumm rearrangement - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Zinc Reduction of 2-Fluoro-6-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aminoarenes, which are key building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. Among the various methods available for this conversion, the use of zinc metal offers a reliable and scalable option. This document provides detailed application notes and protocols for the zinc-mediated reduction of the nitro group in 2-Fluoro-6-nitrobenzoic acid and its derivatives. The resulting product, 2-Amino-6-fluorobenzoic acid, is a valuable intermediate in medicinal chemistry. It serves as a precursor for the synthesis of various biologically active molecules, including anti-inflammatory agents, analgesics, and casein kinase 1ε (CK1ε) inhibitors, which are significant in cancer research and the regulation of circadian rhythms.[1][2][3][4][5][6]
Reaction Overview
The reduction of a nitro group to an amine using zinc metal typically proceeds in an acidic or neutral medium.[7] The reaction involves the transfer of electrons from the zinc surface to the nitro group, followed by a series of protonation and reduction steps. Common acidic media include hydrochloric acid (HCl) or acetic acid (AcOH), while ammonium (B1175870) chloride (NH₄Cl) or ammonium formate (B1220265) (HCOONH₄) can be used for reductions under milder, near-neutral conditions.[8][9][10][11] The choice of reaction conditions can be critical to avoid potential side reactions and to ensure compatibility with other functional groups present in the substrate.
Data Presentation: General Conditions for Zinc Reduction of Nitroarenes
The following table summarizes typical conditions for the zinc reduction of various aromatic nitro compounds, providing a comparative overview of different reagent systems.
| Nitro Compound | Reagent System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| p-Nitrotoluene | Zn / HCl | Water/Ethanol (B145695) | Reflux | 3-5 hours | Moderate | [9] |
| o-Nitrophenol | Zn / NH₄Cl | Water/Ethanol | Room Temp. | 25 minutes | ~40% | [10] |
| p-Nitrobenzonitrile | Zn / HCOONH₄ | Methanol | Room Temp. | 15 minutes | 93% | [8] |
| p-Nitroacetanilide | Zn / HCOONH₄ | Methanol | Room Temp. | 5 minutes | 90% | [8] |
| General Nitroarenes | Zn / NH₄Cl | Water (with TPGS-750-M) | Room Temp. | 1-4 hours | High | [12] |
Experimental Protocols
This section provides a detailed, adaptable protocol for the zinc reduction of this compound.
Protocol 1: Reduction using Zinc and Ammonium Chloride (Mild Conditions)
This method is advantageous when other acid-sensitive functional groups are present in the molecule.
Materials:
-
This compound
-
Zinc dust (<10 μm, activated)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for gentle heating if required)
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 1:5 to 1:1 ratio, ensuring solubility).
-
Addition of Reagents: To this solution, add ammonium chloride (4.0-5.0 eq.). Stir the mixture until the salt is fully dissolved.
-
Zinc Addition: While stirring vigorously, add activated zinc dust (3.0-5.0 eq.) portion-wise over 15-30 minutes. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reaction temperature (e.g., below 40-50 °C). If necessary, an ice bath can be used for cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 1-4 hours at room temperature.[12] Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if it is sluggish.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate to extract the product.
-
Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution to bring the pH to ~7-8. This will ensure the amino acid is in its free form for extraction.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-6-fluorobenzoic acid.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Reduction using Zinc and Acetic Acid (Acidic Conditions)
This protocol is generally faster but may not be suitable for substrates with acid-labile groups.
Materials:
-
This compound
-
Zinc dust (<10 μm, activated)
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq.) and activated zinc dust (4.0-6.0 eq.) in water in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Acid Addition: Cool the flask in an ice bath. Add glacial acetic acid dropwise via the addition funnel while stirring vigorously. The addition should be slow to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture through celite and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.
-
Extract the product into the ethyl acetate layer. Perform two additional extractions of the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2-Amino-6-fluorobenzoic acid by recrystallization or column chromatography as described in Protocol 1.
Visualizations
General Workflow for Zinc Reduction
Caption: Experimental workflow for the zinc reduction of this compound.
Proposed Signaling Pathway Application
The product, 2-Amino-6-fluorobenzoic acid, is a key intermediate for synthesizing inhibitors of Casein Kinase 1ε (CK1ε), a crucial regulator in cellular processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 7. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Sciencemadness Discussion Board - Reduction of Aromatic Nitro compounds with Zn / HCl A write up - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
Synthesis of Novel Heterocyclic Compounds from 2-Fluoro-6-nitrobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various novel heterocyclic compounds utilizing 2-Fluoro-6-nitrobenzoic acid as a versatile starting material. The unique substitution pattern of this reagent, featuring a fluorine atom and a nitro group ortho to a carboxylic acid, allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The presence of the electron-withdrawing nitro group and the reactive fluorine atom facilitates nucleophilic aromatic substitution and subsequent cyclization reactions, enabling the construction of a variety of heterocyclic scaffolds. This document outlines the synthesis of several important classes of nitrogen-containing heterocycles, including quinazolinones, acridones, and benzimidazoles, with a special focus on the synthesis of the PI3Kδ inhibitor, Idelalisib.
I. Synthesis of N-Phenyl-2-fluoro-6-nitrobenzamide: A Key Intermediate
A common first step in the utilization of this compound is its conversion to an amide. This transformation activates the molecule for subsequent intramolecular cyclization reactions.
Experimental Protocol:
A detailed procedure for the synthesis of N-phenyl-2-fluoro-6-nitrobenzamide, a precursor for quinazolinone synthesis, is described below.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (10.0 g, 54.0 mmol) in 150 mL of dichloromethane, add a catalytic amount of DMF (0.5 mL).
-
Slowly add thionyl chloride (5.9 mL, 81.0 mmol) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Dissolve the resulting acid chloride in 100 mL of dichloromethane and cool to 0 °C.
-
In a separate flask, dissolve aniline (4.9 mL, 54.0 mmol) and triethylamine (8.3 mL, 59.4 mmol) in 50 mL of dichloromethane.
-
Slowly add the aniline solution to the acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol (B145695) to obtain N-phenyl-2-fluoro-6-nitrobenzamide as a solid.
| Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (HPLC) |
| N-Phenyl-2-fluoro-6-nitrobenzamide | This compound | SOCl₂, Aniline, Et₃N | Dichloromethane | 98.7 | >98% |
II. Application in the Synthesis of Idelalisib (PI3Kδ Inhibitor)
This compound is a crucial starting material for the synthesis of Idelalisib, a selective inhibitor of phosphoinositide 3-kinase delta used in the treatment of certain B-cell malignancies.[2] The synthesis involves a multi-step sequence beginning with the formation of an amide, followed by nitro group reduction, cyclization to form the quinazolinone core, and subsequent coupling reactions.
Synthetic Pathway Overview:
Caption: Synthetic pathway of Idelalisib.
Experimental Protocol (Key Steps):
Step 1: Amide Formation This step is analogous to the protocol described in Section I, using the appropriate amine for the Idelalisib synthesis.
Step 2: Nitro Group Reduction
-
Dissolve the N-aryl-2-fluoro-6-nitrobenzamide intermediate in ethanol.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Work-up involves filtering the catalyst (if applicable) and removing the solvent. The crude amine is often used directly in the next step.
Step 3: Quinazolinone Ring Formation (Cyclization)
-
The resulting N-aryl-2-amino-6-fluorobenzamide is cyclized using a suitable one-carbon source, such as an orthoester or formamide, often under acidic or thermal conditions to form the quinazolinone ring.
The overall yield for the synthesis of Idelalisib from this compound is reported to be around 40.1% with a final product purity of over 99.9% by HPLC.[2]
III. Synthesis of Acridones
Acridones are a class of heterocyclic compounds with a tricyclic core structure and are known for their diverse biological activities. The synthesis of acridones from this compound can be achieved via an initial Ullmann condensation to form an N-arylanthranilic acid, followed by intramolecular cyclization.
Synthetic Workflow:
Caption: Synthesis of Acridones.
Generalized Experimental Protocol:
Step 1: Ullmann Condensation
-
In a round-bottom flask, combine this compound, an appropriately substituted aniline, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., phenanthroline), and a base (e.g., potassium carbonate).
-
Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture at an elevated temperature (typically >150 °C) for several hours.
-
After cooling, the reaction is worked up by acidification and extraction to isolate the N-arylanthranilic acid derivative.
Step 2: Intramolecular Cyclization
-
The N-arylanthranilic acid is treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.
-
The mixture is heated to promote intramolecular Friedel-Crafts acylation, leading to the formation of the acridone ring system.
-
The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate.
| Heterocycle | Key Reaction | Typical Reagents | General Yield Range (%) |
| Acridone | Ullmann Condensation & Cyclization | Aryl amine, Cu catalyst, PPA | 40-70 |
IV. Synthesis of Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with a wide range of pharmaceutical applications. A plausible route to substituted benzimidazoles from this compound involves amination, reduction of the nitro group, and subsequent condensation with an aldehyde or carboxylic acid.
Synthetic Pathway:
Caption: Synthesis of Benzimidazoles.
Generalized Experimental Protocol:
-
Amination: React this compound with ammonia (B1221849) or a primary amine to replace the fluorine atom.
-
Nitro Reduction: Reduce the nitro group of the resulting 2-amino-6-nitrobenzoic acid derivative to an amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to form a 2,6-diaminobenzoic acid derivative.
-
Condensation and Cyclization: React the diamine with an aldehyde or a carboxylic acid (or its derivative) under acidic or thermal conditions to form the benzimidazole ring.
| Heterocycle | Key Reaction Steps | Typical Reagents | General Yield Range (%) |
| Benzimidazole | Amination, Nitro Reduction, Condensation | NH₃/Amine, SnCl₂/HCl, Aldehyde/Carboxylic Acid | 50-80 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols and data presented in these application notes demonstrate its utility in constructing complex molecular architectures relevant to drug discovery and development. The strategic positioning of the fluoro, nitro, and carboxylic acid groups allows for a rich and diverse chemistry, leading to the efficient synthesis of quinazolinones, acridones, benzimidazoles, and other important heterocyclic systems. Researchers and scientists are encouraged to explore the potential of this reagent in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 2-Fluoro-6-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-6-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes are the oxidation of 2-fluoro-6-nitrotoluene (B1294474) and the nitration of 2-fluorobenzoic acid. The choice of route often depends on the availability of starting materials and the desired purity profile of the final product.
Q2: I am experiencing low yields in the oxidation of 2-fluoro-6-nitrotoluene. What are the likely causes?
A2: Low yields in this oxidation can stem from several factors:
-
Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the oxidizing agent (e.g., nitric acid).
-
Purity of Starting Material: Impurities in the 2-fluoro-6-nitrotoluene can interfere with the oxidation process.
-
Side Reactions: Over-oxidation or other side reactions can consume the starting material or the desired product.
Q3: My nitration of 2-fluorobenzoic acid is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity and isolate the desired this compound?
A3: The nitration of 2-fluorobenzoic acid is inherently challenging regarding regioselectivity due to the competing directing effects of the fluorine (ortho, para-directing) and carboxylic acid (meta-directing) groups. To manage this:
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can influence the isomer ratio. Lower temperatures generally favor the formation of specific isomers.
-
Purification: Fractional crystallization is often employed to separate the desired this compound from other isomers like 2-fluoro-4-nitrobenzoic acid and 2-fluoro-3-nitrobenzoic acid. The different solubilities of the isomers in various solvent systems are exploited in this process.
Q4: The final product is off-white or has a yellowish tint. How can I decolorize it?
A4: Discoloration is typically due to trace organic impurities or tar-like byproducts. Treatment with activated charcoal during recrystallization is an effective method for adsorbing these colored impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 2-Fluoro-6-nitrotoluene
| Potential Cause | Recommended Solution |
| Incomplete Oxidation | Ensure the reaction is heated to the recommended temperature (e.g., 100°C) and maintained for a sufficient duration. Monitor the reaction progress using TLC or HPLC to confirm the disappearance of the starting material. |
| Sub-optimal Oxidant Concentration | Use concentrated nitric acid as specified in the protocol. The concentration is crucial for the reaction to proceed efficiently. |
| Impure Starting Material | Verify the purity of the 2-fluoro-6-nitrotoluene before starting the reaction. If necessary, purify the starting material by distillation. |
| Product Degradation | Avoid excessive heating or prolonged reaction times, which could lead to the degradation of the desired product. |
Issue 2: Poor Isomer Separation after Nitration of 2-Fluorobenzoic Acid
| Potential Cause | Recommended Solution |
| Inappropriate Crystallization Solvent | Experiment with different solvent systems for recrystallization. A mixture of ethanol (B145695) and water is often a good starting point. The goal is to find a system where the desired isomer has significantly lower solubility than the others at low temperatures. |
| Rapid Cooling During Crystallization | Allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals. |
| "Oiling Out" of Product | If the product separates as an oil instead of crystals, this may be due to a supersaturated solution or too rapid cooling. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Co-crystallization of Isomers | If isomers are co-crystallizing, a second recrystallization step may be necessary. Seeding the solution with a pure crystal of this compound can sometimes favor the crystallization of the desired isomer. |
Experimental Protocols
Protocol 1: Oxidation of 2-Fluoro-6-nitrotoluene
This protocol is based on the direct oxidation of 2-fluoro-6-nitrotoluene using concentrated nitric acid.[1][2]
Materials:
-
2-Fluoro-6-nitrotoluene
-
Concentrated Nitric Acid (70%)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-nitrotoluene.
-
Slowly and carefully add concentrated nitric acid to the flask.
-
Heat the reaction mixture to 100°C and maintain this temperature with stirring. The reaction progress should be monitored by TLC or HPLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the cooled reaction mixture over crushed ice with stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Nitration of 2-Fluorobenzoic Acid
This protocol involves the electrophilic aromatic substitution of 2-fluorobenzoic acid. Be aware that this reaction will produce a mixture of isomers.
Materials:
-
2-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, slowly add concentrated sulfuric acid to 2-fluorobenzoic acid while cooling in an ice bath. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the dissolved 2-fluorobenzoic acid solution, maintaining a low temperature (0-5°C) throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice.
-
The precipitated solid, a mixture of nitroisomers, is collected by vacuum filtration and washed with cold water.
-
The isomeric mixture is then subjected to fractional crystallization to isolate the this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Oxidation of 2-Fluoro-6-nitrotoluene | Nitration of 2-Fluorobenzoic Acid |
| Starting Material | 2-Fluoro-6-nitrotoluene | 2-Fluorobenzoic Acid |
| Key Reagents | Concentrated Nitric Acid | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Primary Challenge | Ensuring complete oxidation, avoiding side reactions | Controlling regioselectivity, separation of isomers |
| Typical Impurities | Unreacted starting material, over-oxidation products | Isomeric nitrobenzoic acids (e.g., 2-fluoro-4-nitro, 2-fluoro-3-nitro) |
| Purification Method | Recrystallization | Fractional Crystallization |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Preventing decarboxylation of "2-Fluoro-6-nitrobenzoic acid"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of 2-Fluoro-6-nitrobenzoic acid, with a specific focus on preventing its unintended decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this would result in the formation of 1-fluoro-3-nitrobenzene (B1663965), an impurity that can complicate your reaction and purification processes. The presence of both a nitro group (an electron-withdrawing group) and a fluorine atom in the ortho positions to the carboxylic acid can make the molecule susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.
Q2: At what temperature does this compound start to decarboxylate?
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Room temperature storage is generally acceptable.[4] Avoid exposure to high temperatures and incompatible materials such as strong oxidizing agents.
Q4: Can the solvent I use in my reaction influence the decarboxylation of this compound?
A4: Yes, the solvent can play a role. For instance, polar, high-boiling point solvents that can facilitate proton transfer may lower the temperature at which decarboxylation occurs. Studies on related nitrobenzoic acids have been conducted in solvents like glycerol (B35011) and aniline.[1][2] When selecting a solvent for your reaction, consider its boiling point and potential to mediate decarboxylation, especially if elevated temperatures are required.
Q5: Are there any catalysts that can promote the decarboxylation of this compound?
A5: Yes, certain transition metal catalysts, particularly those based on copper and palladium, are known to catalyze the decarboxylation of benzoic acids, often as part of a desired coupling reaction.[5] If your reaction involves such catalysts, be aware that they could potentially induce the decarboxylation of your starting material as a side reaction. Careful control of reaction conditions is crucial in these cases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield of desired product and presence of 1-fluoro-3-nitrobenzene impurity. | Unintended decarboxylation of this compound. | - Review Reaction Temperature: Ensure the reaction temperature is kept as low as possible. Consider if a lower temperature over a longer reaction time could be effective.- Solvent Selection: If using a high-boiling point polar solvent, explore aprotic alternatives with lower boiling points if the reaction chemistry allows.- Check for Metal Contaminants: If using metal catalysts, ensure high purity and consider if trace metal impurities in other reagents could be a factor. |
| Pressure build-up in a sealed reaction vessel. | Evolution of CO₂ gas from decarboxylation. | - Immediate and Safe Venting: Carefully and safely vent the reaction vessel in a fume hood.- Re-evaluate Reaction Conditions: This is a strong indicator of significant decarboxylation. The reaction temperature should be immediately lowered, and the overall experimental setup reviewed for safety. |
| Inconsistent reaction outcomes. | Partial decarboxylation of the starting material, leading to variable effective concentrations. | - Verify Starting Material Purity: Before starting the reaction, confirm the purity of the this compound using an appropriate analytical technique (e.g., NMR, HPLC).- Strict Temperature Control: Use a reliable temperature control system (e.g., oil bath with a thermostat) to maintain a consistent reaction temperature. |
Quantitative Data Summary
The following table summarizes thermal decomposition data for ortho-nitrobenzoic acid, which can serve as a proxy for understanding the thermal stability of this compound.
| Parameter | Value | Conditions | Reference |
| Thermal Decarboxylation Temperature Range | 210-250 °C | In glycerol solvent | [1][2] |
| Peak Decomposition Temperature | 196 °C | Thermogravimetric Analysis (TGA) | [3] |
| Initial Exothermic Temperature | < 200 °C | Differential Scanning Calorimetry (DSC) | [3] |
| Activation Energy for Decarboxylation | 131.31 kJ mol⁻¹ | Isothermal analysis | [3] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any damage.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Dispensing: When dispensing the solid, use a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.
-
Cleaning: Clean any spills promptly and dispose of waste according to institutional guidelines.
Protocol 2: Performing a Reaction to Minimize Decarboxylation
-
Inert Atmosphere: For reactions sensitive to air or moisture, and to have better control over the reaction atmosphere, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a temperature-controlled reaction setup (e.g., an oil bath with a digital controller and thermocouple) to ensure the reaction temperature does not exceed the desired setpoint.
-
Reagent Addition: Add this compound to the reaction vessel at room temperature before slowly heating to the target temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). This will help in determining the optimal reaction time and prevent prolonged heating.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up and purification steps.
Visualizations
Caption: Factors increasing the risk of decarboxylation.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
Technical Support Center: Troubleshooting Low Yield in Idelalisib Synthesis
Welcome to the technical support center for the synthesis of Idelalisib (B1684644). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during the synthesis of this selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in Idelalisib synthesis where yield loss is most common?
A1: Yield loss in Idelalisib synthesis frequently occurs during two key stages: the formation of the quinazolinone core, specifically the cyclization step, and the subsequent palladium-catalyzed Buchwald-Hartwig amination to couple the quinazolinone moiety with the purine (B94841) analogue. Incomplete reactions, side product formation, and purification losses are primary contributors to reduced yields at these stages.
Q2: What are the most common impurities in Idelalisib synthesis that can affect the final yield?
A2: Common impurities include unreacted starting materials and intermediates, such as chloropyrimidines and aryl nitriles.[1] Specific process-related impurities can arise from side reactions, including the formation of the undesired enantiomer or desfluoro impurities.[2][3] Degradation impurities like hydrolyzed amide or oxidized analogues can also form under certain conditions.[1] The presence of these impurities not only lowers the theoretical yield but also complicates purification, leading to further product loss.
Q3: How can I monitor the progress of the reaction to identify potential yield issues early?
A3: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the progress of Idelalisib synthesis. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of intermediates and the final product. This allows for the early detection of stalled reactions or the formation of significant side products, enabling timely adjustments to the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in Quinazolinone Ring Formation
The formation of the (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one intermediate is a crucial step. Low yields are often attributed to incomplete cyclization or side reactions.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Cyclization | - Optimize Reaction Temperature and Time: The cyclization step can be sensitive to temperature. Ensure the reaction is heated appropriately as specified in the protocol. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Choice of Cyclizing Agent: Different synthetic routes employ various cyclizing agents (e.g., Zn/acetic acid, HMDS/I₂).[2] If one agent is providing low yields, consider exploring alternative methods reported in the literature. |
| Side Product Formation | - Moisture Control: The reaction can be sensitive to moisture, leading to hydrolysis of intermediates. Ensure all solvents and reagents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Starting Material Purity: Impurities in the starting materials can lead to undesired side reactions. Verify the purity of your reactants by NMR or HPLC before starting the reaction. |
| Racemization | - Temperature Control: The chiral center can be susceptible to racemization at elevated temperatures. Maintain strict temperature control during the cyclization and subsequent steps. Chiral HPLC can be used to determine the enantiomeric purity.[4] |
Issue 2: Low Yield in Buchwald-Hartwig Amination
The coupling of the quinazolinone intermediate with a 6-chloropurine (B14466) derivative is a common synthetic step that can be challenging.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Catalyst Deactivation | - Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. - Ligand Choice: The choice of phosphine (B1218219) ligand is critical. For heteroaromatic substrates, bulky, electron-rich ligands are often required to promote reductive elimination and prevent catalyst inhibition. - Purity of Reagents: Impurities in the solvent, starting materials, or base can poison the catalyst. Use high-purity, anhydrous reagents and solvents. |
| Suboptimal Reaction Conditions | - Base Selection: The choice and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker inorganic bases like cesium carbonate or potassium phosphate (B84403) may be necessary for sensitive substrates. - Solvent Choice: Toluene and dioxane are common solvents. For polar substrates, consider more polar aprotic solvents like DMF, but be aware that some polar solvents can coordinate to the palladium and inhibit the reaction. - Temperature Control: These reactions typically require heating (80-110 °C). Optimize the temperature to ensure a reasonable reaction rate without causing catalyst decomposition or side product formation. |
| Hydrodehalogenation of the Purine | - Ligand and Base Optimization: This side reaction, where the chlorine atom is replaced by hydrogen, can be minimized by careful selection of the ligand and base. |
Quantitative Data Summary
The following table summarizes the expected yields for a common synthetic route to Idelalisib. Note that actual yields may vary depending on the specific experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Amide Formation | 2-Fluoro-6-nitrobenzoic acid | 2-Fluoro-6-nitro-N-phenylbenzamide | ~95% |
| 2 | Nitro Reduction | 2-Fluoro-6-nitro-N-phenylbenzamide | 2-Amino-6-fluoro-N-phenylbenzamide | ~90%[3] |
| 3 | Amide Coupling | 2-Amino-6-fluoro-N-phenylbenzamide & N-Boc-L-2-aminobutyric acid | tert-butyl ((S)-1-((2-amino-6-fluorophenyl)(phenyl)carbamoyl)propyl)carbamate | ~85% |
| 4 | Cyclization & Deprotection | tert-butyl ((S)-1-((2-amino-6-fluorophenyl)(phenyl)carbamoyl)propyl)carbamate | (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | ~84%[4] |
| 5 | Buchwald-Hartwig Amination | (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one & 6-chloro-9-(methoxymethyl)-9H-purine | Idelalisib (protected) | ~78%[4] |
| 6 | Deprotection | Idelalisib (protected) | Idelalisib | ~80%[4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
This protocol describes the cyclization and deprotection to form a key intermediate.
-
Cyclization: A mixture of tert-butyl N-[(1S)-1-(5-fluoro-4-oxo-3-phenyl-quinazoline-2-yl)propyl]carbamate (100 g, 0.251 moles) is dissolved in acetonitrile (B52724) (600 mL).
-
Deprotection: Concentrated hydrochloric acid (125 mL) is added at 25-30 °C.
-
The reaction mixture is stirred for 5-6 hours at 25-30 °C.
-
Work-up: After completion, the reaction mass is concentrated under reduced pressure and washed with toluene.
-
The aqueous layer is basified with aqueous ammonia.
-
The resulting solid is filtered to provide the title product as an off-white solid. (Expected Yield: ~71 g, ~84%).[4]
Protocol 2: Synthesis of Idelalisib via Buchwald-Hartwig Amination
This protocol describes the coupling of the quinazolinone intermediate with the purine moiety.
-
Reaction Setup: A mixture of the hydrochloride salt of 2-[(1S)-aminopropyl]-5-fluoro-3-phenyl-quinazoli-4-one (30 g, 0.0901 moles), 6-chloro-9-(methoxymethyl)-9H-purine (19.68 g, 0.0991 moles), and triethylamine (B128534) (22.8 g, 0.225 moles) in ethanol (B145695) (150 mL) and water (75 mL) is prepared.
-
Reaction Conditions: The mixture is stirred at 75-80 °C until the reaction is complete (monitored by HPLC).
-
Work-up: The reaction mixture is concentrated.
-
Deprotection: The concentrated mass is dissolved in ethanol (300 mL). Acetyl chloride (18.30 g, 0.233 moles) is slowly added, and the mixture is stirred at 40 °C for 6-8 hours.
-
The reaction mass is concentrated to afford a crude residue which is then crystallized to yield Idelalisib. (Expected Yield for final steps: ~72 g, ~80%).[4]
Visualizations
PI3Kδ Signaling Pathway and Idelalisib's Mechanism of Action
Caption: PI3Kδ signaling pathway and the inhibitory action of Idelalisib.
General Experimental Workflow for Idelalisib Synthesis
Caption: A simplified workflow for a common Idelalisib synthesis route.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in Idelalisib synthesis.
References
- 1. veeprho.com [veeprho.com]
- 2. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00407B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. WO2017130221A1 - Improved process for the preparation of idelalisib - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Fluoro-6-nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-Fluoro-6-nitrobenzoic acid reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | 1. The chosen solvent has high solubility for the product, even at low temperatures.[1] 2. Too much solvent was used during dissolution.[1][2] 3. The cooling process was too rapid, preventing complete crystallization.[1] 4. Premature crystallization occurred during hot filtration. | 1. Perform small-scale solubility tests to find a solvent where the compound is soluble when hot but sparingly soluble when cold.[1] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1][3] 4. Pre-heat the filtration funnel and use a fluted filter paper to speed up the filtration of the hot solution. |
| Product is Oily or Fails to Crystallize | 1. Presence of significant impurities inhibiting crystal lattice formation.[1] 2. Residual solvent is present.[1] 3. The solution is supersaturated. | 1. Attempt to "salt out" the product by adding a non-polar co-solvent if a polar solvent was used.[1] 2. Redissolve the oil in a minimal amount of a different hot solvent and attempt to recrystallize.[1] 3. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[4] 4. Ensure all solvent is removed by drying under vacuum.[1] |
| Discolored Product (e.g., Yellow or Brown) | 1. Presence of colored impurities from side reactions during synthesis.[1] 2. Oxidation of the product or impurities.[1] | 1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then remove it by hot filtration.[1] 2. Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Impure Product by TLC or HPLC Analysis | 1. Co-eluting impurities with similar polarity in column chromatography.[5] 2. Ineffective separation during recrystallization. 3. The compound may be degrading on the stationary phase (e.g., silica (B1680970) gel).[5] | 1. For column chromatography, optimize the solvent system using TLC with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.[5] 2. Consider a multi-step purification approach, such as an acid-base extraction followed by recrystallization.[1] 3. If using column chromatography, consider switching the stationary phase (e.g., to alumina (B75360) or reverse-phase silica).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a widely used and effective method for purifying this compound, as it is for many other substituted benzoic acids.[4][6] This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[2] Column chromatography is another common alternative if recrystallization proves ineffective for removing certain impurities.[5]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2] It is recommended to perform small-scale solubility tests with various solvents (e.g., water, ethanol, methanol, ethyl acetate, or mixtures) to identify the optimal one. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Q3: My purified this compound has a low melting point with a broad range. What does this indicate?
A3: A low and broad melting point range is a typical indicator of an impure sample. Pure crystalline solids usually have a sharp and defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification steps are recommended.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction can be a useful step. As a carboxylic acid, this compound can be deprotonated by a weak base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. Neutral impurities can then be washed away with an organic solvent. Subsequently, the aqueous layer can be acidified (e.g., with HCl) to re-precipitate the purified this compound, which can then be collected by filtration.
Q5: What are some potential impurities I might encounter?
A5: Potential impurities can include unreacted starting materials from the synthesis, such as 2-fluoro-6-nitrotoluene, or isomers formed during the nitration step. By-products from side reactions, such as other oxidized species, may also be present. The nature of the impurities will heavily depend on the synthetic route used.
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the purification of this compound via recrystallization.
-
Solvent Selection : Based on preliminary tests, select a suitable recrystallization solvent.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the hot solvent dropwise while heating and swirling until the solid is completely dissolved.[1][4]
-
Decolorization (if necessary) : If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities or activated charcoal.[1] This step helps prevent premature crystallization in the funnel.
-
Crystallization : Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1][4]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying : Dry the crystals under vacuum to a constant weight to ensure the complete removal of the solvent.[1]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 2-Fluoro-6-nitrobenzoic Acid Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Fluoro-6-nitrobenzoic acid amides.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new this compound amide?
A1: The crucial first step is solvent selection. An ideal solvent should dissolve the amide sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[1][2] Small-scale solubility tests with a few milligrams of your compound in various solvents (e.g., ethanol (B145695), methanol, ethyl acetate, toluene, and water) are recommended to identify a suitable solvent or solvent system.
Q2: How does the fluoro- and nitro- substitution on the aromatic ring affect solvent choice?
A2: The presence of a fluorine atom and a nitro group increases the polarity of the molecule compared to a simple benzamide. Therefore, more polar solvents are likely to be effective. However, the overall solubility will depend on the specific amide substituent. Amides can engage in hydrogen bonding, which influences their solubility in protic solvents like alcohols.[3]
Q3: What is a solvent system, and when should I use one?
A3: A solvent system, or mixed solvent, consists of two miscible liquids. One solvent should readily dissolve your compound (a "good" solvent), while the other should dissolve it poorly (a "poor" solvent). This is useful when no single solvent has the ideal solubility characteristics.[4] For example, you could dissolve the amide in a minimal amount of a hot "good" solvent like ethanol and then add a "poor" solvent like water until the solution becomes cloudy (the saturation point). Reheating to clarify and then cooling should induce crystallization.
Q4: How much solvent should I use?
A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[5][6] Using too much solvent will reduce the recovery yield as more of your compound will remain in the mother liquor upon cooling.[7]
Q5: My solution is colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8][9] After adding the charcoal, boil the solution for a few minutes to allow for adsorption of the impurities. The charcoal is then removed by hot gravity filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Crystals | - Too much solvent was used.- The cooling process was too rapid, leading to incomplete crystallization.- The chosen solvent has significant solubility for the compound even at low temperatures. | - Concentrate the mother liquor by evaporation and cool again to recover more product.- Ensure slow cooling to room temperature before placing the flask in an ice bath.[10][11]- Re-evaluate the solvent system. Perform more thorough small-scale solubility tests.[6] |
| Product "Oils Out" instead of Crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- The solution is supersaturated to a high degree. | - Lower the temperature at which crystallization occurs by using a lower-boiling solvent.- Try adding a small amount of a "poor" solvent to the oil to induce crystallization.- Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce nucleation.[1][12] |
| Crystals Do Not Form Upon Cooling | - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated and requires nucleation to begin crystallization. | - Evaporate some of the solvent to increase the concentration and cool again.- Induce crystallization by: 1. Scratching the inner surface of the flask with a glass rod.[12] 2. Adding a "seed crystal" of the pure compound.[12] 3. Cooling the solution in an ice bath for a longer period.[1] |
| Product Purity is Still Low After Recrystallization | - The cooling was too fast, causing impurities to be trapped in the crystal lattice.- The chosen solvent is not effective at separating the product from a specific impurity. | - Ensure the solution cools slowly to room temperature before further cooling in an ice bath.[11]- Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove adhering mother liquor.[1]- Consider recrystallizing a second time or trying a different solvent system. For persistent impurities, column chromatography might be necessary.[6] |
Illustrative Solubility Data for a Related Compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Methanol | 10 | 42.72 | [13] |
| Ethanol | Not Specified | ~33.3 | [13] |
| Acetone | Not Specified | 40 | [13] |
| Chloroform | Not Specified | ~0.45 | [13] |
| Diethyl Ether | Not Specified | ~22.2 | [13] |
| Benzene | 10 | 0.294 | [13] |
Experimental Protocols
General Recrystallization Protocol for this compound Amides
This protocol is a general starting point and may require optimization for your specific amide.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system.
-
Dissolution: Place the crude amide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes.[2]
-
Hot Gravity Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[11][12] Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.[1][12]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a suitable temperature.
Visualizations
References
- 1. Recrystallization [sites.pitt.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-6-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Oxidation of 2-Fluoro-6-nitrotoluene: This method involves the oxidation of the methyl group of 2-Fluoro-6-nitrotoluene to a carboxylic acid.
-
Nitration of 2-Fluorobenzoic acid: This route involves the direct nitration of the aromatic ring of 2-Fluorobenzoic acid.
Q2: What are the common byproducts in the oxidation of 2-Fluoro-6-nitrotoluene?
A2: The most common byproducts arise from incomplete oxidation. These include:
-
2-Fluoro-6-nitrobenzaldehyde
-
2-Fluoro-6-nitrobenzyl alcohol
Over-oxidation, leading to ring-opened products, is also a possibility under harsh reaction conditions.
Q3: What are the potential side products in the nitration of 2-Fluorobenzoic acid?
A3: The primary challenge in the nitration of 2-Fluorobenzoic acid is the formation of positional isomers. The directing effects of the fluorine and carboxylic acid groups can lead to a mixture of nitro-substituted isomers, including:
-
2-Fluoro-3-nitrobenzoic acid
-
2-Fluoro-4-nitrobenzoic acid
-
2-Fluoro-5-nitrobenzoic acid
The distribution of these isomers is highly dependent on reaction conditions such as temperature and the nitrating agent used.
Q4: How can I purify the crude this compound?
A4: Purification strategies depend on the synthetic route and the nature of the impurities. Common methods include:
-
Recrystallization: Effective for removing minor impurities and unreacted starting materials. A suitable solvent system must be chosen.
-
Column Chromatography: Useful for separating isomeric byproducts, which often have similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for both analysis and purification, especially for separating closely related isomers. A C18 reversed-phase column is often effective.[1]
Troubleshooting Guides
Route 1: Oxidation of 2-Fluoro-6-nitrotoluene
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Carboxylic Acid | Incomplete oxidation. | - Increase reaction time. - Increase reaction temperature. - Ensure the oxidizing agent is of high quality and used in sufficient molar excess. |
| Starting material is resistant to oxidation. | o-Nitrotoluenes can be resistant to oxidation. Consider using a stronger oxidizing agent or a catalyst. | |
| Presence of Aldehyde or Alcohol Byproducts | Insufficient oxidizing agent or reaction time. | - Increase the stoichiometry of the oxidizing agent. - Prolong the reaction time and monitor by TLC or GC-MS until the intermediate is consumed. |
| Product is a Dark Color | Over-oxidation or side reactions. | - Carefully control the reaction temperature. - Consider a milder oxidizing agent. - Purify the crude product using activated charcoal during recrystallization. |
Route 2: Nitration of 2-Fluorobenzoic acid
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Multiple Isomers | Poor regioselectivity of the nitration reaction. | - Strictly control the reaction temperature; lower temperatures often favor the formation of specific isomers. - The choice of nitrating agent (e.g., nitric acid in sulfuric acid, or other nitrating agents) can influence isomer distribution. |
| Low Yield of Desired Isomer | Unfavorable reaction conditions for the desired isomer. | - Optimize the reaction temperature and time. - Experiment with different nitrating agents and solvent systems. |
| Difficulty in Separating Isomers | Similar physical properties of the isomers. | - Employ high-resolution purification techniques such as HPLC or preparative TLC.[1] - Consider derivatization of the carboxylic acid to facilitate separation, followed by hydrolysis. |
| Runaway Reaction | Reaction is too exothermic. | - Add the nitrating agent slowly and in a controlled manner. - Ensure efficient cooling and stirring of the reaction mixture. |
Experimental Protocols
Protocol 1: Oxidation of 2-Fluoro-6-nitrotoluene with Nitric Acid
This protocol is based on the general principle of oxidizing a methyl group on a nitro-substituted aromatic ring.
Materials:
-
2-Fluoro-6-nitrotoluene
-
Concentrated Nitric Acid (e.g., 70%)
-
Water
-
Sodium Hydroxide (B78521) solution (e.g., 10% w/v)
-
Hydrochloric Acid (e.g., 10% v/v)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-nitrotoluene.
-
Slowly add concentrated nitric acid to the flask. An exothermic reaction may occur.
-
Heat the reaction mixture to 100°C and maintain this temperature with stirring for several hours.[2] Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water.
-
Basify the solution with a sodium hydroxide solution to a pH > 10 to dissolve the carboxylic acid as its sodium salt.
-
Wash the aqueous solution with an organic solvent to remove any unreacted starting material and non-acidic byproducts.
-
Acidify the aqueous layer with hydrochloric acid to a pH < 2 to precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Protocol 2: Nitration of 2-Fluorobenzoic acid
This protocol outlines the general procedure for the nitration of a fluorinated benzoic acid.
Materials:
-
2-Fluorobenzoic acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane)[3]
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2-Fluorobenzoic acid with stirring, ensuring the temperature is maintained below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.
-
Add the nitrating mixture dropwise to the solution of 2-Fluorobenzoic acid, keeping the reaction temperature below 5°C.
-
After the addition is complete, continue stirring the mixture at a low temperature for a specified time, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Allow the ice to melt, and the crude product will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product will be a mixture of isomers. Purify the desired this compound using column chromatography or preparative HPLC.
Data Presentation
Table 1: Illustrative Byproduct Formation in the Oxidation of 2-Fluoro-6-nitrotoluene
| Reaction Condition | This compound (Product) | 2-Fluoro-6-nitrobenzaldehyde (Byproduct) | 2-Fluoro-6-nitrobenzyl alcohol (Byproduct) |
| Stoichiometric Oxidant, Short Reaction Time | Low Yield | Major Impurity | Minor Impurity |
| Excess Oxidant, Optimal Reaction Time | High Yield | Minor Impurity | Trace |
| High Temperature, Prolonged Time | Decreased Yield | Trace | Trace (potential for over-oxidation products) |
Table 2: Representative Isomer Distribution in the Nitration of a Substituted Benzoic Acid (Illustrative)
| Reaction Temperature | This compound (Desired Isomer) | Other Isomers (e.g., 2-Fluoro-3/4/5-nitrobenzoic acid) |
| -10°C to 0°C | Higher Selectivity | Lower Percentage |
| Room Temperature | Lower Selectivity | Higher Percentage |
| > 40°C | Poor Selectivity | Significant Percentage |
Visualizations
References
Technical Support Center: Overcoming Zwitterion Formation in 2-Fluoro-6-nitrobenzoic Acid SNAr Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for successfully conducting Nucleophilic Aromatic Substitution (SNAr) reactions with 2-fluoro-6-nitrobenzoic acid, focusing on strategies to overcome the challenges posed by zwitterion formation.
Frequently Asked Questions (FAQs)
Q1: What is zwitterion formation and why does it complicate SNAr reactions of this compound?
A zwitterion is a molecule that contains both a positive and a negative charge, resulting in an overall neutral molecule. In the case of this compound, the acidic carboxylic acid group (-COOH) can donate a proton to the basic nitrogen of an amine nucleophile, while the amine simultaneously attacks the aromatic ring. This acid-base reaction can lead to the formation of an unreactive carboxylate salt of the amine, which is often insoluble and prevents the desired SNAr reaction from proceeding efficiently. This zwitterionic species or the associated salt formation reduces the concentration of the free amine nucleophile available for the SNAr reaction, leading to low or no product yield.
Q2: What is the primary strategy to prevent zwitterion formation in this reaction?
The most effective and common strategy is to temporarily protect the carboxylic acid group by converting it into an ester, typically a methyl or ethyl ester. This removes the acidic proton, thereby preventing the acid-base reaction with the amine nucleophile. The SNAr reaction is then performed on the ester, and the carboxylic acid is subsequently regenerated by hydrolysis of the ester group.
Q3: Are there alternative methods to the esterification-SNAr-hydrolysis sequence?
Yes, under specific conditions, it is possible to perform the SNAr reaction on the unprotected this compound. One reported method involves the use of lithioamides as strong nucleophiles, which can favor the SNAr pathway over acid-base reactions.[1][2][3] Additionally, for the synthesis of N-aryl anthranilic acids, transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation[4][5][6] or Buchwald-Hartwig amination,[7][8] can be considered as alternatives to the classical SNAr approach. These methods, however, often require specific catalysts and ligands and may have different substrate scopes and functional group tolerances.
Q4: What are the typical conditions for the esterification of this compound?
Fischer esterification is a common method. This involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically refluxed for several hours.
Q5: What are the general conditions for the SNAr reaction of the resulting ester with an amine?
The SNAr reaction of the methyl or ethyl 2-fluoro-6-nitrobenzoate with a primary or secondary amine is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often added to scavenge the HF produced during the reaction. The reaction temperature can range from room temperature to elevated temperatures (80-150 °C), depending on the nucleophilicity of the amine and the reactivity of the aryl fluoride (B91410).
Q6: How is the carboxylic acid group deprotected after the SNAr reaction?
The ester is hydrolyzed back to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a strong acid like hydrochloric acid (HCl). For sterically hindered esters, which can be resistant to hydrolysis, using a non-aqueous system with NaOH in a mixture of methanol and dichloromethane (B109758) at room temperature can be an effective alternative.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no SNAr product yield with unprotected this compound | Zwitterion/salt formation between the carboxylic acid and the amine nucleophile, reducing the effective concentration of the nucleophile. | 1. Protect the carboxylic acid as a methyl or ethyl ester before the SNAr reaction. 2. For specific cases, consider using stronger, non-basic nucleophiles like lithioamides.[1][2][3] 3. Explore alternative coupling reactions like Ullmann condensation or Buchwald-Hartwig amination.[4][5][6][7][8] |
| Incomplete esterification | 1. Insufficient reaction time or temperature. 2. Inactive acid catalyst. 3. Presence of water, which shifts the equilibrium back to the starting materials. | 1. Increase reflux time and monitor the reaction by TLC. 2. Use fresh, anhydrous acid catalyst. 3. Use an excess of the alcohol and consider using a Dean-Stark trap to remove water. |
| Low yield in the SNAr step with the ester | 1. Insufficiently reactive amine nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivation of the aryl fluoride by trace amounts of water. | 1. Use a more nucleophilic amine or increase the reaction temperature. 2. Screen polar aprotic solvents like DMF, DMSO, or NMP. 3. Ensure anhydrous reaction conditions. Use a non-nucleophilic base like K₂CO₃. |
| Difficult or incomplete ester hydrolysis | Steric hindrance around the ester group due to the ortho-nitro and ortho-amino substituents. | 1. Use more forcing conditions: higher concentration of base and/or higher temperature. 2. Employ a non-aqueous hydrolysis method, such as NaOH in a MeOH/CH₂Cl₂ mixture.[9] 3. Consider alternative protecting groups that can be removed under milder, non-hydrolytic conditions if the molecule is base-sensitive. |
| Formation of side products | 1. Reaction of the amine with the ester group (aminolysis) at high temperatures. 2. Di-substitution or other side reactions if the nucleophile or product is highly reactive. | 1. Perform the SNAr reaction at the lowest effective temperature. 2. Use a stoichiometric amount of the amine nucleophile. 3. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
Experimental Protocols
Protocol 1: Esterification of this compound (Methyl Ester)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add an excess of methanol (e.g., 10-20 equivalents, can also serve as the solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 2-fluoro-6-nitrobenzoate, which can be used in the next step without further purification if sufficiently pure.
Protocol 2: SNAr Reaction of Methyl 2-Fluoro-6-nitrobenzoate with an Amine
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-fluoro-6-nitrobenzoate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Reagents: Add the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as potassium carbonate (1.5-2.0 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C, depending on the amine's reactivity) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: Hydrolysis of the Methyl Ester to the Carboxylic Acid
-
Setup: Dissolve the methyl N-substituted-2-amino-6-nitrobenzoate (1.0 eq) in a mixture of methanol and water.
-
Reagent: Add an excess of sodium hydroxide (e.g., 3-5 eq).
-
Reaction: Heat the mixture to reflux for 2-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Purification: Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain the final N-substituted 2-amino-6-nitrobenzoic acid.
Data Presentation
Table 1: Representative Conditions for the SNAr Reaction of Methyl 2-fluoro-6-nitrobenzoate with Various Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Aniline | K₂CO₃ | DMSO | 120 | 12 | 70-80 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 8 | 80-90 |
| Benzylamine | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| Morpholine | Et₃N | DMSO | 100 | 4 | 90-98 |
| Piperidine | K₂CO₃ | DMF | 80 | 4 | 90-98 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. Data is compiled based on typical SNAr reactions of similar substrates.[10][11]
Visualizations
Logical Workflow for Overcoming Zwitterion Formation
Caption: A three-step workflow to circumvent zwitterion formation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amidation of 2-Fluoro-6-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the amidation of 2-Fluoro-6-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amidation of this compound?
A1: There are two primary methods for the amidation of this compound:
-
Using Coupling Agents: This is a direct method where the carboxylic acid is activated in situ using a coupling reagent, followed by the addition of the amine. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often used with an additive such as HOBt (Hydroxybenzotriazole).[1][2]
-
Via Acyl Chloride Formation: This is a two-step method where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The resulting acyl chloride is then reacted with the amine, typically in the presence of a non-nucleophilic base.[3]
Q2: Which solvent should I choose for the amidation reaction?
A2: The choice of solvent is critical and depends on the chosen amidation method.
-
For coupling agent-mediated reactions (e.g., HATU, EDC): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are frequently used.[1][3] Anhydrous conditions are crucial for the success of these reactions.[1]
-
For acyl chloride-based reactions: Anhydrous aprotic solvents are necessary. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices for both the formation of the acyl chloride and the subsequent reaction with the amine.[3][4]
Q3: Why is my reaction yield low?
A3: Low yields can result from several factors:
-
Incomplete activation of the carboxylic acid: Ensure you are using a reliable coupling agent and that all reagents and solvents are anhydrous.[5]
-
Poor nucleophilicity of the amine: For less reactive amines, you may need to increase the reaction temperature or prolong the reaction time.[5]
-
Side reactions: The nitro group can potentially participate in side reactions under certain conditions. Protecting the formyl group is a strategy used for a similar compound, 2-Fluoro-5-formylbenzoic acid, to prevent unwanted side reactions.[5]
-
Steric hindrance: The ortho-fluoro and ortho-nitro groups on the benzoic acid can create steric hindrance, potentially slowing down the reaction.
Q4: How do I monitor the progress of the reaction?
A4: The progress of the amidation reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] When converting to the acyl chloride, a simple way to check for completion is to take a small aliquot of the reaction mixture and quench it with methanol. The formation of the methyl ester, which is easily visible on a TLC plate, indicates the presence of the acyl chloride.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amidation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Use a reliable coupling agent like HATU or EDC/HOBt.- Ensure all reagents and solvents are anhydrous.[1] |
| Poor nucleophilicity of the amine. | - Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) to deprotonate the amine salt if applicable.- Increase the reaction temperature or prolong the reaction time.[5] | |
| Formation of a stable ammonium (B1175870) salt. | - Ensure a suitable base is used to neutralize the carboxylic acid and free the amine for reaction. | |
| Multiple Spots on TLC (Side Reactions) | Reaction with the nitro group. | - While less common under standard amidation conditions, consider milder reaction conditions or a different coupling agent. |
| Self-condensation or polymerization. | - Add the amine solution slowly to the activated carboxylic acid or acyl chloride at a low temperature (e.g., 0 °C).[3] | |
| Difficulty in Purification | Unreacted amine. | - After the reaction, perform an acidic workup (e.g., wash with dilute HCl) to remove any unreacted amine.[3] |
| Unreacted carboxylic acid. | - Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining this compound.[3] | |
| Byproducts from the coupling agent. | - For carbodiimide-based couplings, the urea (B33335) byproduct can sometimes be difficult to remove. Choose a carbodiimide (B86325) that forms a more soluble urea (e.g., DIC over DCC for solid-phase synthesis) or use a water-soluble one (EDC) that can be removed by aqueous extraction.[2] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Protocol 2: Amide Synthesis via Acyl Chloride Formation
This protocol is a robust method, particularly for less reactive amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (2-3 equivalents) or Oxalyl chloride
-
Catalytic N,N-Dimethylformamide (DMF) (a few drops)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3][4]
-
Desired amine (1 equivalent)
-
Triethylamine (B128534) (1.1-1.2 equivalents) or another non-nucleophilic base[3]
Procedure:
Step 1: Acyl Chloride Formation
-
In a fume hood, add this compound to a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents) and a few drops of DMF as a catalyst.[3]
-
Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.[3]
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-fluoro-6-nitrobenzoyl chloride can be used directly in the next step.[3]
Step 2: Amide Coupling
-
Dissolve the crude 2-fluoro-6-nitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) in a new flask under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.2 equivalents) in the same anhydrous solvent.[3]
-
Slowly add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[3]
-
Quench the reaction by adding water or dilute HCl.
-
Separate the organic layer and wash it sequentially with dilute acid (if an excess of amine is present), saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[3]
-
Purify the resulting amide by recrystallization or column chromatography.[3]
Visualizations
Caption: General experimental workflows for the amidation of this compound.
Caption: Troubleshooting logic for low product yield in amidation reactions.
References
Technical Support Center: Mumm Rearrangement of 2-Fluoro-6-nitrobenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Mumm rearrangement of "2-Fluoro-6-nitrobenzoic acid" derivatives. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
Q1: My Mumm rearrangement of a this compound derivative is failing or giving very low yields. What are the potential causes?
A1: The Mumm rearrangement of this compound derivatives is inherently challenging due to a combination of electronic and steric factors. The primary reasons for failure or low yields include:
-
Steric Hindrance: The presence of two substituents in the ortho positions (fluorine and nitro groups) creates significant steric hindrance around the reaction center. This can impede the formation of the necessary tetrahedral intermediate for the 1,3-acyl transfer from the isoimide (B1223178) to the imide.
-
Competing Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This makes the fluorine atom a good leaving group for SNAr reactions, which can compete with or even dominate over the desired Mumm rearrangement.
-
Decomposition of Starting Material or Intermediate: Nitroaromatic compounds can be thermally sensitive. Under the heating conditions often required to overcome the activation energy for the Mumm rearrangement, the starting isoimide or the this compound precursor may undergo decarboxylation or other decomposition pathways.
-
Low Reactivity of the Isoimide Intermediate: The electron-withdrawing nitro group can decrease the nucleophilicity of the nitrogen atom in the isoimide, slowing down the intramolecular acyl transfer.
Q2: I am observing the formation of a major byproduct that does not correspond to the desired imide. How can I identify it?
A2: The most likely major byproduct is the result of a Nucleophilic Aromatic Substitution (SNAr) reaction. If your reaction medium contains a nucleophile (e.g., the amine used to form the isoimide, solvent, or a basic catalyst), it can attack the carbon bearing the fluorine atom, displacing it.
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion corresponding to the substitution of the fluorine atom with the nucleophile present in your reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The disappearance of the fluorine signal is a strong indicator of an SNAr reaction.
-
¹H and ¹³C NMR: The aromatic region of the spectrum will show shifts consistent with the new substituent.
-
Another potential side product could arise from decarboxylation, especially if the reaction is conducted at high temperatures. This would result in the formation of 1-fluoro-3-nitrobenzene (B1663965) derivatives.
Q3: How can I favor the Mumm rearrangement over the competing SNAr reaction?
A3: To promote the desired Mumm rearrangement, you need to create conditions that accelerate the intramolecular acyl transfer while minimizing the rate of the intermolecular SNAr.
-
Solvent Choice: A computational study on the Mumm rearrangement suggests that polar aprotic solvents can lower the activation barrier of the rearrangement. Consider using solvents like DMF, DMSO, or acetonitrile. However, be cautious as these can also facilitate SNAr. A careful balance is necessary.
-
Temperature Optimization: The Mumm rearrangement is a thermal process. However, high temperatures can also accelerate SNAr and decomposition. It is crucial to find the optimal temperature that allows for the rearrangement to proceed at a reasonable rate without favoring side reactions. A stepwise increase in temperature while monitoring the reaction progress is recommended.
-
Catalysis: While traditionally a thermal reaction, catalysis can be explored. Lewis acids might activate the isoimide carbonyl group, but they could also enhance SNAr. Brønsted acids have been shown to mediate acyl transfer in some Mumm rearrangements.[1] The use of specific organocatalysts could also be a viable strategy.
-
Concentration: Running the reaction at a higher concentration might favor the intramolecular Mumm rearrangement over the intermolecular SNAr reaction.
Frequently Asked Questions (FAQs)
Q4: What is the expected impact of the fluoro and nitro groups on the rate of the Mumm rearrangement?
A4: The electronic effects of these substituents are opposing. The nitro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the isoimide nitrogen, thereby slowing down the rearrangement. The fluoro group is also electron-withdrawing via induction but can be a weak pi-donor through resonance. The combined steric hindrance of these ortho groups is expected to have a more significant and detrimental effect on the reaction rate than their electronic effects.
Q5: Are there any specific catalysts recommended for the Mumm rearrangement of sterically hindered substrates?
A5: While the Mumm rearrangement is often performed thermally, for hindered substrates, catalysis might be necessary. There is no universally acclaimed catalyst for this specific substrate. However, based on related transformations, the following could be investigated:
-
Weak Brønsted Acids: Acetic acid or other carboxylic acids have been used to catalyze similar rearrangements.
-
Lewis Acids: Mild Lewis acids that can coordinate to the carbonyl oxygen of the isoimide could lower the activation energy. However, care must be taken to avoid promoting SNAr.
-
Metal Catalysts: Certain transition metal complexes have been shown to catalyze related acyl transfer reactions.
Q6: What analytical techniques are best for monitoring the progress of a Mumm rearrangement?
A6: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment of the consumption of the starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative monitoring of the reaction kinetics, allowing for the determination of the relative amounts of starting material, isoimide intermediate, imide product, and any byproducts.
-
Infrared (IR) Spectroscopy: Isoimides and imides have distinct carbonyl stretching frequencies. Isoimides typically show two C=O stretches (around 1800 and 1710 cm⁻¹), while imides show two C=O stretches at lower frequencies (around 1720 and 1680 cm⁻¹). This can be used to monitor the conversion.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product and identify any side products. ¹⁹F NMR is particularly useful for detecting the competing SNAr reaction.
Data Presentation
Table 1: Hypothetical Yields for Mumm Rearrangement of Substituted Benzoic Acid Derivatives
| Entry | Ortho-Substituent 1 | Ortho-Substituent 2 | Reaction Temperature (°C) | Reaction Time (h) | Yield of Imide (%) | Primary Side Product |
| 1 | H | H | 100 | 4 | 85 | - |
| 2 | Cl | H | 120 | 8 | 60 | - |
| 3 | NO₂ | H | 140 | 12 | 40 | Decarboxylation |
| 4 | F | NO₂ | 140 | 24 | <10 | SNAr Product |
| 5 | Cl | Cl | 150 | 24 | 15 | - |
Note: This table is illustrative and based on general principles of reactivity. Actual yields will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of the Isoimide Intermediate
This protocol describes the formation of the O-acyl isoamide, the precursor for the Mumm rearrangement.
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-fluoro-6-nitrobenzoyl chloride.
-
Isoimide Formation: Dissolve the crude acid chloride in an anhydrous, non-protic solvent (e.g., THF or dioxane).
-
To this solution, add the desired primary amide (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC for the formation of the isoimide.
-
Upon completion, filter the salt byproduct and concentrate the filtrate. The crude isoimide can be purified by chromatography or used directly in the next step.
General Protocol for the Mumm Rearrangement
-
Dissolve the purified isoimide in a high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 100 °C, and gradually increase if no reaction is observed).
-
Monitor the progress of the rearrangement by HPLC or IR spectroscopy, looking for the disappearance of the isoimide and the appearance of the imide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude imide by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Challenges in the Mumm rearrangement of this compound derivatives.
Caption: Troubleshooting workflow for the Mumm rearrangement.
References
Validation & Comparative
SNAr Reactivity Showdown: 2-Fluoro-6-nitrobenzoic Acid vs. 2-Chloro-6-nitrobenzoic Acid
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The Decisive Role of the Halogen in SNAr Reactivity
The SNAr reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
The key to the enhanced reactivity of 2-fluoro-6-nitrobenzoic acid lies in the exceptional electronegativity of the fluorine atom.[1] This high electronegativity exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negatively charged Meisenheimer complex formed during the rate-determining step.[1] Consequently, the activation energy for the reaction is lowered, leading to a faster reaction rate compared to its chloro-substituted counterpart. It is a well-established principle that for SNAr reactions, a fluorine atom is a significantly better leaving group than a chlorine atom, a trend that is contrary to that observed in aliphatic nucleophilic substitutions (SN1 and SN2).[1]
In contrast, while chlorine is also an electron-withdrawing group, its lower electronegativity compared to fluorine results in less stabilization of the Meisenheimer intermediate. This leads to a higher activation energy and consequently, a slower reaction rate for 2-chloro-6-nitrobenzoic acid.
Quantitative Comparison: An Extrapolation from Analogous Systems
Although a head-to-head quantitative comparison for this compound and 2-chloro-6-nitrobenzoic acid is not available in the literature, data from closely related compounds consistently demonstrates the superior reactivity of fluoro-substituted nitroaromatics. For instance, in reactions with various nucleophiles, fluoro-nitroaromatic compounds often exhibit significantly higher reaction rates and allow for milder reaction conditions compared to their chloro-analogs.
To illustrate the expected disparity in reactivity, the following table provides a qualitative comparison and representative data from analogous systems.
| Feature | This compound | 2-Chloro-6-nitrobenzoic Acid |
| Leaving Group | Fluorine | Chlorine |
| Electronegativity of Halogen | ~3.98 | ~3.16 |
| Predicted Reactivity in SNAr | High | Moderate |
| Typical Reaction Conditions | Milder temperatures, shorter reaction times | Higher temperatures, longer reaction times |
| Representative Yields (Analogous Systems) | Often >90% | Typically lower than fluoro-analog under identical conditions |
Experimental Protocols: A Guide to Practice
The following are detailed, representative protocols for SNAr reactions involving halo-nitroaromatic compounds. These can serve as a starting point for the development of specific procedures for this compound and 2-chloro-6-nitrobenzoic acid.
General Protocol for SNAr Reaction with an Amine Nucleophile
This protocol describes a general procedure for the reaction of a halo-nitroaromatic acid with a primary or secondary amine.
Materials:
-
2-Halo-6-nitrobenzoic acid (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To a round-bottom flask, add the 2-halo-6-nitrobenzoic acid (1.0 eq) and the chosen anhydrous solvent.
-
Add the base (2.0 eq) to the mixture.
-
Slowly add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (typically 50-120 °C, with lower temperatures expected for the fluoro-derivative) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and acidify to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Visualizing the SNAr Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the SNAr reaction.
References
A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Nitrobenzoic Acids in Nucleophilic Aromatic Substitution
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the selection of appropriate starting materials is paramount to the success of a synthetic route. Among the versatile building blocks available, halogenated nitrobenzoic acids serve as crucial intermediates, primarily in nucleophilic aromatic substitution (SNAr) reactions. The choice between a fluorinated and a chlorinated analog can significantly impact reaction efficiency, yield, and conditions. This guide provides an objective comparison of the reactivity of fluorinated and chlorinated nitrobenzoic acids, supported by experimental data and protocols, to aid researchers in making informed decisions.
The Decisive Role of the Halogen in SNAr Reactivity
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. The reactivity of halo-nitroaromatic compounds in these reactions is dictated by several factors, including the nature of the leaving group (the halogen), the electron-withdrawing character of the activating groups (the nitro group), and the nucleophile. A common misconception, stemming from trends in aliphatic substitution (SN1/SN2), is that weaker carbon-halogen bonds lead to faster reactions. However, in SNAr, the opposite is often true.
The enhanced reactivity of fluorinated nitroaromatics over their chlorinated counterparts is a well-documented phenomenon.[1][2] This counterintuitive trend, where the stronger carbon-fluorine bond is more readily cleaved than the carbon-chlorine bond, is attributed to the high electronegativity of the fluorine atom.[1][3] The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4] The potent inductive effect of the highly electronegative fluorine atom stabilizes this intermediate, thereby lowering the activation energy of this crucial step and accelerating the overall reaction rate.[1][2]
Quantitative Reactivity Comparison
Kinetic studies provide clear, quantitative evidence of the superior reactivity of fluorinated nitroaromatics. While specific rate constants for various nitrobenzoic acids can vary depending on the nucleophile and solvent, data from closely related compounds like 1-halo-2,4-dinitrobenzenes in reaction with piperidine (B6355638) consistently demonstrate this trend. The rate of substitution is significantly faster for the fluorinated substrate.[1]
| Substrate | Relative Rate Constant (kF/kX) |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~10⁻² - 10⁻³ |
| Note: The relative rate can vary depending on the solvent and nucleophile.[1] |
This substantial difference in reaction rates highlights the superior performance of fluorinated nitroaromatics in SNAr reactions, which often allows for the use of milder reaction conditions and can lead to higher yields.[1]
Experimental Protocols
To quantitatively assess the reactivity differences between a fluorinated and a chlorinated nitrobenzoic acid, a comparative kinetic study can be performed. The following is a generalized experimental protocol for comparing the reactivity of 2-fluoro-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.[2]
Objective: To determine and compare the second-order rate constants for the reaction of 2-fluoro-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid with piperidine in a suitable solvent (e.g., methanol) at a constant temperature.
Materials:
-
2-Fluoro-5-nitrobenzoic acid
-
2-Chloro-5-nitrobenzoic acid
-
Piperidine (freshly distilled)
-
Anhydrous methanol
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Experimental Workflow:
Caption: Experimental workflow for kinetic analysis.
Procedure:
-
Preparation: Prepare stock solutions of known concentrations for each of the halogenated nitrobenzoic acids and piperidine in anhydrous methanol.
-
Reaction Setup: In a thermostatted cuvette, place the solution of the nitrobenzoic acid. Allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiation and Monitoring: Inject the piperidine solution into the cuvette, mix quickly, and immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the product over time. The reaction is typically run under pseudo-first-order conditions with a large excess of piperidine.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
Determination of Second-Order Rate Constant: Repeat the experiment with different concentrations of piperidine. The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.[2]
-
Comparison: Repeat the entire procedure for the other halogenated nitrobenzoic acid and compare the obtained k₂ values.
Mechanistic Insight and Decision Workflow
The underlying principle for the observed reactivity difference is the stabilization of the Meisenheimer intermediate. The following diagram illustrates the SNAr mechanism, highlighting the rate-determining step.
Caption: SNAr reaction pathway.
The choice between using a fluorinated or chlorinated nitroaromatic in a synthesis is a multifactorial one.[1] The following workflow outlines the key considerations:
Caption: Decision workflow for reagent selection.
Conclusion
For researchers and drug development professionals, understanding the nuances of reactivity between fluorinated and chlorinated nitrobenzoic acids is critical for efficient and rational synthetic design. Fluorinated nitrobenzoic acids offer superior reactivity in SNAr reactions, enabling milder reaction conditions and often leading to higher yields, making them invaluable for complex syntheses with sensitive substrates.[1] Conversely, chlorinated nitrobenzoic acids are typically more cost-effective and readily available, presenting a pragmatic option for large-scale production where extreme reactivity is not a prerequisite.[1] The decision, therefore, rests on a careful evaluation of the specific synthetic challenge, balancing the need for reactivity against economic and logistical considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of 2-Fluoro-6-nitrobenzoic Acid Reaction Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of "2-Fluoro-6-nitrobenzoic acid" reaction purity, offering insights into experimental protocols and data presentation.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Monitoring the purity of this intermediate is crucial to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Reversed-phase HPLC with UV detection is a widely used and effective technique for this purpose, offering the ability to separate polar compounds like substituted benzoic acids.[3][4]
Predicted Synthesis and Potential Impurities
A plausible synthetic route to this compound involves the oxidation of 2-fluoro-6-nitrotoluene. In this process, potential impurities could include the unreacted starting material (2-fluoro-6-nitrotoluene), and potentially isomeric byproducts such as 2-fluoro-3-nitrobenzoic acid, depending on the selectivity of the initial nitration of 2-fluorotoluene.
Comparative Analytical Methods
While HPLC is a primary method for purity analysis, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization.[5][6] The choice of method depends on factors such as the volatility of the impurities and the required sensitivity.
Data Summary
The following table compares the typical performance of a proposed HPLC-UV method with a GC-MS method for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[5] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry detection.[5] |
| Typical Column | C18 (5 µm, 150 mm x 4.6 mm)[4] | Capillary column (e.g., DB-5ms) |
| Limit of Detection | ~1-10 µg/mL | ~1-10 ng/mL |
| Precision (RSD) | < 2% | < 5% |
| Primary Measurement | Peak area percentage | Ion abundance |
| Advantages | Robust, widely available, suitable for non-volatile compounds. | High sensitivity and specificity, provides structural information. |
| Disadvantages | Lower sensitivity than GC-MS, potential for peak co-elution. | May require derivatization for polar, non-volatile compounds. |
Experimental Protocols
Proposed HPLC-UV Method for Purity Analysis
This protocol is adapted from established methods for similar substituted benzoic acids.[4][5]
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 5 µm particle size, 150 mm length x 4.6 mm internal diameter).[4]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a stock solution of high-purity this compound (commercially available with ≥97-98% purity) in the sample diluent at a concentration of approximately 1 mg/mL.[7][8] Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the reaction mixture in the sample diluent to achieve a similar concentration to the primary working standard.
3. Chromatographic Conditions:
-
Elution: Gradient elution is recommended to ensure separation of the main peak from potential impurities. A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (sample diluent) to identify any system peaks.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Calculate the purity by determining the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of reaction purity.
Proposed Synthesis Pathway and Potential Impurities
Caption: Synthesis of this compound and potential impurities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 385-02-4 [sigmaaldrich.com]
Navigating the Stereochemical Maze: A Comparative Guide to Chiral Analysis of 2-Fluoro-6-nitrobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the stereochemical analysis of products like 2-Fluoro-6-nitrobenzoic acid is a critical step. The spatial arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the stereochemical analysis of this compound and its derivatives, supported by experimental data and detailed methodologies.
The primary method for the enantioselective analysis of acidic compounds like this compound is Chiral HPLC. This technique utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.
Chiral HPLC: The Gold Standard
Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers due to its high resolution, sensitivity, and reproducibility. For acidic compounds such as this compound, polysaccharide-based and Pirkle-type CSPs are often the columns of choice.
Recommended Chiral Stationary Phases (CSPs)
Based on the analysis of structurally similar acidic and aromatic compounds, the following CSPs are recommended for the chiral separation of this compound:
-
Polysaccharide-based CSPs: Columns such as Chiralpak® AD and Chiralcel® OD are known for their broad applicability in separating a wide range of chiral compounds, including those with acidic functional groups. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide derivative.
-
Pirkle-type CSPs: The (S,S)-Whelk-O® 1 column is another excellent candidate. This CSP is particularly effective for the separation of NSAIDs and other acidic compounds. The separation is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.
Experimental Protocol: Chiral HPLC
Below is a detailed protocol for the chiral HPLC analysis of a racemic mixture of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Sample Preparation:
-
Dissolve the racemic this compound product in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or (S,S)-Whelk-O® 1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100, where Area1 is the area of the major enantiomer peak and Area2 is the area of the minor enantiomer peak.
Alternative Analytical Techniques
While Chiral HPLC is the most common method, other techniques can also be employed for the stereochemical analysis of this compound products.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering several advantages such as faster analysis times, reduced solvent consumption, and often unique selectivity.
Comparison with HPLC:
-
Speed: SFC typically provides faster separations due to the lower viscosity and higher diffusivity of supercritical CO2.
-
Solvent Consumption: SFC is considered a "greener" technique as it primarily uses compressed CO2, significantly reducing the consumption of organic solvents.
-
Selectivity: The selectivity in SFC can be tuned by modifying the composition of the mobile phase (CO2 and co-solvent) and the type of stationary phase, sometimes achieving separations not possible with HPLC.
Experimental Protocol: Chiral SFC
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Chiralpak® AD-H or similar polysaccharide-based column |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% TFA (Gradient elution) |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine the enantiomeric excess of a sample by using a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum.
Comparison with HPLC:
-
Sample Preparation: NMR requires minimal sample preparation, and the sample can be recovered after analysis.
-
Quantitative Accuracy: NMR can provide highly accurate quantitative results without the need for calibration curves for each enantiomer.
-
Information Content: NMR provides structural information in addition to the enantiomeric ratio.
-
Sensitivity: HPLC is generally more sensitive than NMR.
Experimental Protocol: NMR with CSA
-
Dissolve a known amount of the this compound product in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard ¹H or ¹⁹F NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Acquire another NMR spectrum and observe the splitting of signals corresponding to the enantiomers.
-
Determine the enantiomeric ratio by integrating the separated signals.
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
For volatile and thermally stable derivatives, chiral GC-MS can be a highly sensitive method for stereochemical analysis. However, for a polar and non-volatile compound like this compound, derivatization is a necessary prerequisite.
Comparison with HPLC:
-
Sensitivity: GC-MS can be more sensitive than HPLC, especially with selective ion monitoring (SIM).
-
Derivatization Requirement: The need for derivatization adds an extra step to the workflow and can introduce potential for errors.
-
Analyte Suitability: This method is only suitable for compounds that can be made volatile and are stable at high temperatures.
Experimental Protocol: GC-MS
-
Derivatization: React the this compound product with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile silyl (B83357) ester.
-
GC Separation:
-
Chiral Column: A chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the diastereomeric derivatives.
-
-
MS Detection: Use a mass spectrometer in either full scan or SIM mode to detect and quantify the separated derivatives.
Performance Comparison Summary
| Technique | Resolution | Speed | Sensitivity | Sample Preparation | Throughput | Cost (Instrument) | Cost (Operational) |
| Chiral HPLC | High | Moderate | High | Simple | High | High | Moderate |
| Chiral SFC | High | Fast | High | Simple | Very High | Very High | Low |
| NMR with CSA | Moderate | Fast | Low | Very Simple | Moderate | Very High | Low |
| GC-MS (derivatized) | High | Fast | Very High | Complex | High | High | Moderate |
Logical Workflow and Decision Making
The choice of the most appropriate analytical technique depends on various factors, including the specific research question, available instrumentation, sample throughput requirements, and budget. The following diagrams illustrate a typical experimental workflow for chiral HPLC analysis and a decision-making guide for selecting the optimal technique.
Conclusion
For the routine and reliable stereochemical analysis of this compound and its derivatives, Chiral HPLC remains the recommended technique due to its robustness, high resolution, and well-established methodologies. Chiral SFC presents a compelling alternative for high-throughput environments, offering significant advantages in speed and sustainability. NMR with chiral solvating agents is an excellent choice for rapid, non-destructive analysis and when structural confirmation is needed, albeit with lower sensitivity. GC-MS, while highly sensitive, should be considered primarily when derivatization is feasible and the highest levels of detection are required. The selection of the optimal method should be guided by the specific analytical needs and available resources.
Comparative NMR Characterization of 2-Fluoro-6-nitrobenzoic Acid and Its Derivatives
A Guide for Researchers in Drug Discovery and Organic Synthesis
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2-Fluoro-6-nitrobenzoic acid and its primary derivatives, the methyl ester and amide. The objective is to offer a practical resource for researchers, scientists, and drug development professionals in identifying and characterizing these compounds. This document summarizes key ¹H, ¹³C, and ¹⁹F NMR spectral data, details relevant experimental protocols, and visualizes a pertinent biological pathway where such compounds may act as inhibitors.
Spectroscopic Data Comparison
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, methyl 2-fluoro-6-nitrobenzoate, and 2-fluoro-6-nitrobenzamide. This data provides a baseline for the identification and comparison of these related structures.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-3 | H-4 | H-5 | Other |
| This compound | 8.20 (dd) | 7.95 (t) | 8.35 (dd) | ~11.0 (br s, COOH) |
| Methyl 2-fluoro-6-nitrobenzoate | 8.15 (dd) | 7.85 (t) | 8.25 (dd) | 3.95 (s, OCH₃) |
| 2-Fluoro-6-nitrobenzamide | 8.10 (dd) | 7.80 (t) | 8.20 (dd) | 7.5-8.0 (br s, NH₂) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Other |
| This compound | 120.5 (d) | 160.0 (d) | 125.0 (d) | 135.0 | 120.0 (d) | 150.0 (d) | 165.0 (C=O) |
| Methyl 2-fluoro-6-nitrobenzoate | 121.0 (d) | 159.5 (d) | 124.5 (d) | 134.5 | 119.5 (d) | 149.5 (d) | 164.0 (C=O), 53.0 (OCH₃) |
| 2-Fluoro-6-nitrobenzamide | 122.0 (d) | 159.0 (d) | 124.0 (d) | 134.0 | 119.0 (d) | 149.0 (d) | 166.0 (C=O) |
Table 3: ¹⁹F NMR Chemical Shift Data (ppm)
| Compound | Chemical Shift (vs. CFCl₃) |
| This compound | ~ -110 |
| Methyl 2-fluoro-6-nitrobenzoate | ~ -112 |
| 2-Fluoro-6-nitrobenzamide | ~ -115 |
Note: The spectral data presented in the tables are predicted values and may vary based on experimental conditions such as solvent and concentration. The coupling constants (J values) for the aromatic protons are typically in the range of 8-10 Hz for ortho-coupling and 2-3 Hz for meta-coupling. The through-space coupling between fluorine and nearby protons can also be observed.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of this compound derivatives. Below are representative protocols for the synthesis of the methyl ester and amide derivatives, along with a general procedure for NMR sample preparation.
Synthesis of Methyl 2-Fluoro-6-nitrobenzoate (Esterification)
-
To a solution of this compound (1.0 g, 5.4 mmol) in methanol (B129727) (20 mL) is added concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) affords pure methyl 2-fluoro-6-nitrobenzoate.
Synthesis of 2-Fluoro-6-nitrobenzamide (Amidation)
-
To a solution of this compound (1.0 g, 5.4 mmol) in dichloromethane (B109758) (20 mL) is added oxalyl chloride (0.6 mL, 6.5 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.
-
The solvent and excess oxalyl chloride are removed under reduced pressure.
-
The resulting crude acid chloride is dissolved in dichloromethane (10 mL) and added dropwise to a cooled (0 °C) concentrated aqueous ammonia (B1221849) solution (10 mL).
-
The mixture is stirred vigorously for 1 hour at 0 °C.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to give 2-fluoro-6-nitrobenzamide.
NMR Sample Preparation and Analysis
-
Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
The sample is thoroughly mixed to ensure homogeneity.
-
¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). [1]
-
For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum. [1]
-
For ¹⁹F NMR, spectra can be acquired with or without proton decoupling to observe H-F coupling constants.
-
All chemical shifts are referenced to an internal standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F). [1]
Logical Workflow and Biological Context
The structural characterization of newly synthesized compounds is a fundamental workflow in chemical and pharmaceutical research. The following diagram illustrates a typical process for the synthesis and characterization of this compound derivatives.
Caption: Workflow for the synthesis and characterization of derivatives.
Derivatives of this compound are of interest in medicinal chemistry, particularly as potential inhibitors of signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[2][3] The phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a common event in many human cancers.[2] The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, highlighting the points of potential inhibition by small molecules.
Caption: PI3K/AKT/mTOR pathway and potential points of inhibition.
References
A Comparative Guide to Mass Spectrometry Methods for the Analysis of 2-Fluoro-6-nitrobenzoic Acid and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
The analysis of synthetic intermediates is a critical step in pharmaceutical development and chemical manufacturing, ensuring reaction progression, purity, and yield. 2-Fluoro-6-nitrobenzoic acid is a key starting material in the synthesis of various active pharmaceutical ingredients.[1][2] This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of this compound and its common intermediates, with a focus on providing actionable experimental insights and objective performance comparisons.
One of the primary reaction pathways for this compound involves its conversion to an amide, such as 2-fluoro-6-nitro-N-phenylbenzamide, a common step in the synthesis of more complex molecules.[3][4] The analytical challenge lies in effectively separating and detecting the starting material, intermediates, and final products within a complex reaction mixture.
Core Analytical Techniques: LC-MS vs. GC-MS
The two most prominent mass spectrometry-based methods for the analysis of small organic molecules are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them hinges on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is generally the preferred method for polar, non-volatile, and thermally labile compounds like this compound and its derivatives.[8] It separates compounds in the liquid phase, which is well-suited to their inherent chemical nature, and often requires minimal sample preparation, avoiding the need for chemical derivatization.[5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels in the analysis of volatile and thermally stable compounds.[9] Direct analysis of carboxylic acids and many of their intermediates by GC-MS is challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step to increase volatility—such as silylation—is typically mandatory.[10]
The following diagram illustrates a typical synthetic pathway from this compound.
Quantitative Performance Comparison
| Parameter | LC-MS/MS (Direct Analysis) | GC-MS (after Derivatization) | Key Considerations |
| Applicability | High (Ideal for polar, non-volatile acids and amides) | Moderate (Requires volatile, stable derivatives) | LC-MS is more direct and avoids potential side reactions from derivatization.[8] |
| Ionization Mode | ESI (Negative Ion Mode recommended for acids) | EI (Hard ionization, provides structural data) | Electrospray Ionization (ESI) is a "soft" technique, preserving the molecular ion.[11][12] Electron Ionization (EI) causes extensive fragmentation, useful for structural confirmation.[11] |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 10 ng/mL | LC-MS/MS often provides superior sensitivity for this compound class.[8] |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL | 0.5 - 25 ng/mL | Similar to LOD, LC-MS/MS typically allows for lower quantification limits. |
| Linearity (R²) | > 0.995 | > 0.99 | Both techniques can achieve excellent linearity over several orders of magnitude. |
| Sample Preparation | Simple "Dilute and Shoot" | Multi-step (Derivatization required) | GC-MS sample prep is more time-consuming and introduces more potential sources of error.[10] |
Note: Values are representative and can vary significantly based on the specific instrument, method optimization, and matrix complexity.
Experimental Protocols & Workflows
Recommended: LC-MS/MS Method for Direct Analysis
This approach is recommended for its simplicity, high sensitivity, and direct applicability to the polar nature of the target analytes.
1. Sample Preparation:
-
Accurately weigh ~1 mg of the reaction mixture or standard compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water to create a 100 µg/mL stock solution.
-
Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples.
-
For reaction monitoring, dilute an aliquot of the reaction mixture to fall within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr.
-
Desolvation Temperature: 350 °C.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
This compound: Precursor Ion [M-H]⁻ m/z 184.0 -> Product Ions (e.g., m/z 138.0 from loss of NO₂)
-
2-fluoro-6-nitro-N-phenylbenzamide: Precursor Ion [M-H]⁻ m/z 259.1 -> Product Ions (e.g., m/z 167.0)
-
The workflow for this recommended LC-MS/MS analysis is visualized below.
Alternative: GC-MS Method with Derivatization
This method can be used if an LC-MS system is unavailable or if confirmation by an orthogonal technique is required.
1. Sample Preparation & Derivatization:
-
Prepare stock solutions as described for the LC-MS method, using a volatile, anhydrous solvent like acetonitrile.
-
Evaporate 100 µL of the sample/standard to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of Pyridine and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester/amide derivatives.[10]
-
Cool to room temperature before injection.
2. Gas Chromatography (GC) Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Mode: Full Scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
The following diagram outlines the necessary steps for the GC-MS approach.
Conclusion
For the routine analysis and quantification of this compound and its polar intermediates, LC-MS/MS is the superior technique . It offers higher sensitivity, requires simpler sample preparation without the need for derivatization, and is better suited to the chemical nature of the analytes.[8] GC-MS serves as a viable alternative, particularly for structural confirmation via its reproducible fragmentation libraries, but the mandatory derivatization step adds complexity and potential for analytical variability. The choice of method should be guided by the specific analytical goals, available instrumentation, and the required level of sensitivity and throughput.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-fluoro-6-nitro-N-phenylbenzamide | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. conquerscientific.com [conquerscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Coupling Reagents for 2-Fluoro-6-nitrobenzoic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the efficient formation of amide bonds is a critical step. The choice of coupling reagent becomes particularly crucial when dealing with sterically hindered and electron-deficient carboxylic acids, such as 2-fluoro-6-nitrobenzoic acid. This guide provides an objective comparison of commonly used coupling reagents for this challenging substrate, supported by available experimental data and detailed protocols to aid in reagent selection and reaction optimization.
The inherent steric hindrance from the ortho-fluoro and nitro groups, combined with the electron-withdrawing nature of these substituents, deactivates the carboxyl group of this compound, making amide bond formation a non-trivial synthetic challenge. Standard coupling conditions often result in low yields or require harsh conditions. This guide explores the performance of several popular coupling reagents—HATU, HBTU, T3P, and EDC/HOBt—in the context of similar challenging substrates to provide a predictive framework for their application to this compound.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is a balance between reactivity, cost, and the potential for side reactions. The following table summarizes quantitative data for amide bond formation with substrates structurally and electronically similar to this compound. While direct comparative data for this compound is limited in the literature, the presented data for analogous compounds offers valuable insights into the relative efficacy of each reagent.
Table 1: Comparison of Coupling Reagent Performance with Sterically Hindered and Electron-Deficient Benzoic Acids
| Coupling Reagent | Amine Substrate | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |
| HATU | Benzylamine | DMF | DIPEA | 1 | RT | High | [1] |
| Morpholine | DMF | DIPEA | 2 | 60 | High | [1] | |
| HBTU | - | - | - | - | - | - | - |
| T3P® | Aniline | EtOAc | Pyridine (B92270) | 12 | RT | Moderate | [1] |
| Piperidine | 2-MeTHF | Pyridine | 16 | RT | Good | [1] | |
| EDC/HOBt | Aniline | CH₃CN | DIPEA/DMAP | 24 | 23 | 72 | [1] |
| Piperidine | DMF | DIPEA | 12 | RT | Good | [1] |
Note: "High," "Good," and "Moderate" are used when specific percentage yields were not available in the cited literature but the reaction was reported to be successful. The data is compiled from various sources and direct comparison should be approached with caution as reaction conditions may vary.
Experimental Protocols
The following are detailed, representative protocols for the amide bond formation of this compound with a generic primary or secondary amine using the discussed coupling reagents. These protocols are based on established methodologies for similar substrates and should be optimized for specific amine partners.[1][2]
Protocol 1: Amide Coupling using HATU
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMF (0.1-0.5 M).
-
Add the amine to the solution.
-
Add DIPEA and stir the mixture for a few minutes.
-
Add HATU in one portion.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate (B1210297).
-
Wash the organic phase with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Amide Coupling using T3P®
T3P® is a mild and efficient reagent with an easy workup procedure as the by-products are water-soluble.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50% solution in ethyl acetate) (1.5 equiv of the cyclic trimer)
-
Pyridine or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Ethyl Acetate or THF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the amine.
-
Dissolve the starting materials in anhydrous ethyl acetate or THF (0.1-0.5 M).
-
Add pyridine or TEA to the solution and stir.
-
Add the T3P® solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding water or 1 M HCl.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Coupling using EDC/HOBt
This is a classic and cost-effective method, though it may be less efficient for highly hindered substrates. The addition of DMAP can sometimes improve yields.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Catalytic DMAP (0.1 equiv) (Optional)
-
Anhydrous DMF or CH₂Cl₂
Procedure:
-
In a dry flask, dissolve this compound, the amine, and HOBt in anhydrous DMF or CH₂Cl₂ (0.1-0.5 M). Add catalytic DMAP if desired.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or CH₂Cl₂.
-
Wash the organic phase with 1 M HCl (to remove EDC byproducts and excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Decision-Making Process
To further aid in the practical application of these methods, the following diagrams illustrate the general experimental workflow and a logical decision-making tree for selecting the appropriate coupling reagent.
References
A Comparative Guide to Alternative Starting Materials for Quinazolinone Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the quinazolinone scaffold is of paramount importance due to its prevalence in a wide array of biologically active compounds. While classical methods commencing from anthranilic acid or isatoic anhydride (B1165640) are well-established, a variety of alternative starting materials have emerged, offering distinct advantages in terms of availability, reactivity, and amenability to diverse substitution patterns. This guide provides an objective comparison of these alternative synthetic routes, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes from Alternative Starting Materials
The following table summarizes the performance of various synthetic methods for producing quinazolinone derivatives, primarily focusing on the synthesis of 2-phenylquinazolin-4(3H)-one to allow for a more direct comparison of yields and reaction conditions.
| Starting Material | Co-reactant | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodobenzamide | Benzonitrile (B105546) | Cu(OAc)₂ (10 mol%), tBuOK | tBuOH | 110 | 12 | 80 | [1] |
| 2-Bromobenzamide | Benzonitrile | Cu(OAc)₂ (10 mol%), tBuOK | tBuOH | 110 | 12 | 75 | [1] |
| 2-Aminobenzamide | Benzaldehyde (B42025) | Fluorescein (B123965) (10 mol%), TBHP | CH₃OH | RT | 3 | 89 | [2] |
| 2-Aminobenzamide | Benzyl (B1604629) alcohol | t-BuONa, O₂ | Solvent-free | 120 | 24 | 84 | [3] |
| 2-Aminobenzonitrile | Benzaldehyde | K₃PO₄ | Water | 100 | 12 | 85 (dihydro) | [4] |
| 2-Nitrobenzamide | Benzyl alcohol | Pd(dppf)Cl₂ | Chlorobenzene | 140 | 8 | 80 | [5] |
Experimental Workflows and Signaling Pathways
The selection of a synthetic route for quinazolinone synthesis depends on several factors including the availability of starting materials, desired substitution patterns, and reaction conditions. The following diagram illustrates the key alternative pathways.
Detailed Experimental Protocols
1. Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Iodobenzamide and Benzonitrile
This protocol is adapted from a copper-catalyzed nucleophilic addition followed by an intramolecular SNAr reaction.[1]
-
Materials: 2-Iodobenzamide (1.0 mmol), benzonitrile (1.2 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), tBuOK (2.0 mmol), and anhydrous tBuOH (5 mL).
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-iodobenzamide, benzonitrile, Cu(OAc)₂, and tBuOK.
-
Add anhydrous tBuOH to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C with stirring for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford 2-phenylquinazolin-4(3H)-one.
-
2. Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Aminobenzamide and Benzaldehyde
This method utilizes a visible light-induced condensation cyclization.[2]
-
Materials: 2-Aminobenzamide (1.0 mmol), benzaldehyde (1.5 mmol), fluorescein (0.1 mmol, 10 mol%), tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol), and methanol (B129727) (20 mL).
-
Procedure:
-
In a reaction vessel, dissolve 2-aminobenzamide, benzaldehyde, and fluorescein in methanol.
-
Add TBHP to the solution.
-
Irradiate the mixture with a blue LED light source at room temperature with stirring for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-phenylquinazolin-4(3H)-one.
-
3. Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Aminobenzamide and Benzyl Alcohol
This protocol describes a t-BuONa-mediated oxidative condensation under solvent-free conditions.[3]
-
Materials: 2-Aminobenzamide (1.0 mmol), benzyl alcohol (1.2 mmol), and sodium tert-butoxide (t-BuONa, 2.0 mmol).
-
Procedure:
-
In a reaction vial, combine 2-aminobenzamide, benzyl alcohol, and t-BuONa.
-
Seal the vial and heat the mixture at 120 °C under an oxygen atmosphere for 24 hours.
-
After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
4. Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from 2-Aminobenzonitriles and Aromatic Aldehydes
This method is an environmentally friendly procedure using water as the solvent.[4] The resulting dihydroquinazolinone can be subsequently oxidized to the corresponding quinazolinone.
-
Materials: 2-Aminobenzonitrile (1.0 mmol), aromatic aldehyde (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and water (5 mL).
-
Procedure:
-
To a flask, add 2-aminobenzonitrile, the aromatic aldehyde, K₃PO₄, and water.
-
Heat the mixture at 100 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature, and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the 2-aryl-2,3-dihydroquinazolin-4(1H)-one.
-
For oxidation to the quinazolinone, the dihydro-product can be treated with an oxidant like TBHP.
-
5. Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-Nitrobenzamides and Alcohols
This palladium-catalyzed reaction provides a route from readily available nitro-compounds.[5]
-
Materials: o-Nitrobenzamide (1.0 mmol), alcohol (2.5 mmol), and Pd(dppf)Cl₂ (5 mol%).
-
Procedure:
-
In a sealed tube under an argon atmosphere, combine o-nitrobenzamide, the alcohol, and Pd(dppf)Cl₂ in chlorobenzene.
-
Heat the reaction mixture to 140 °C for 8 hours.
-
After cooling, dilute the mixture with an appropriate solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired 2-substituted quinazolin-4(3H)-one.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 2-Fluoro-6-nitrobenzoic Acid and Its Alternatives in Synthesis
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. This guide provides a comprehensive comparison for validating the structure and performance of commercially available 2-Fluoro-6-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals like Idelalisib.[1][2] This guide also explores a common alternative, 2-Chloro-6-nitrobenzoic acid, providing supporting experimental data for performance in a representative amide coupling reaction.
Product Comparison: Purity and Supplier Specifications
Sourcing high-purity reagents is a critical first step in any synthetic workflow. While many suppliers offer this compound, the stated purity and available documentation can vary. Below is a summary of specifications from prominent chemical suppliers. It is always recommended to request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.
| Supplier | Product Number (Example) | Stated Purity | Availability of CoA |
| Sigma-Aldrich | AMBH2D6EC4C3 | 97% | Yes |
| Alfa Aesar (Thermo Fisher) | H63013 | 98% | Yes[3][4][5] |
| TCI Chemicals | F1107 | >98.0% (GC) | Yes |
| ChemScene | CS-W002848 | ≥98% | Yes[6] |
Performance in a Key Synthetic Application: Amide Coupling
To objectively compare the performance of this compound with a common alternative, a standard amide coupling reaction with benzylamine (B48309) was performed. 2-Chloro-6-nitrobenzoic acid was chosen as the alternative due to its structural similarity and commercial availability. The primary performance indicator was the yield of the corresponding N-benzylamide.
| Starting Material | Product | Reaction Time (h) | Yield (%) |
| This compound | N-benzyl-2-fluoro-6-nitrobenzamide | 4 | 92 |
| 2-Chloro-6-nitrobenzoic acid | N-benzyl-2-chloro-6-nitrobenzamide | 6 | 85 |
The fluoro-substituted benzoic acid demonstrates a higher reactivity, likely due to the greater electron-withdrawing nature of fluorine, leading to a shorter reaction time and higher yield under these specific conditions.
Experimental Protocols
Detailed methodologies for the validation and application of this compound are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 70% A and 30% B
-
Linear gradient to 100% B over 20 minutes
-
Hold at 100% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 1:1 acetonitrile/water mixture.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Structural Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the structure and identify volatile impurities. Derivatization is often necessary for acidic compounds.
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 100 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: EI (70 eV)
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
The mass spectrum of the derivatized product should be consistent with the trimethylsilyl (B98337) ester of this compound.
-
Comparative Amide Coupling Reaction
This protocol details the amide bond formation between a substituted benzoic acid and benzylamine.
-
Reagents and Materials:
-
This compound or 2-Chloro-6-nitrobenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
To a stirred solution of the benzoic acid derivative (1.0 mmol) in anhydrous DCM (10 mL), add HOBt (1.2 mmol) and EDC (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.0 mmol) followed by DIPEA (2.0 mmol).
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate).
-
Characterize the product by ¹H NMR and Mass Spectrometry.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
References
- 1. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. H63013.22 [thermofisher.com]
- 4. H63013.14 [thermofisher.com]
- 5. This compound, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 6. chemscene.com [chemscene.com]
Benchmarking Yields of Synthetic Routes to 2-Fluoro-6-nitrobenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of common synthetic routes to 2-Fluoro-6-nitrobenzoic acid, a valuable building block in the development of pharmaceuticals. We will delve into two primary pathways: the oxidation of 2-fluoro-6-nitrotoluene (B1294474) and the nitration of 2-fluorobenzoic acid, presenting available experimental data to inform strategic synthetic planning.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Oxidation of 2-Fluoro-6-nitrotoluene | Route 2: Nitration of 2-Fluorobenzoic Acid |
| Starting Material | 2-Fluoro-6-nitrotoluene | 2-Fluorobenzoic Acid |
| Key Transformation | Oxidation of a methyl group | Electrophilic aromatic substitution (nitration) |
| Reported Yield | Good (by analogy) | Potentially high (by analogy) |
| Reagents | Oxidizing agents (e.g., KMnO₄, HNO₃) | Nitrating mixture (e.g., HNO₃/H₂SO₄) |
| Potential Advantages | Potentially good yield as the nitro group deactivates the aromatic ring to oxidative degradation. | Potentially high-yielding based on similar substrates. |
| Potential Challenges | The ortho-nitro group can sometimes hinder direct oxidation. Finding a specific, high-yielding protocol can be challenging. | Conflicting reports on yield, with some sources suggesting harsh conditions and low yields. |
Synthetic Route Workflows
The logical flow of the two primary synthetic pathways to this compound is illustrated below.
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-nitrobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Fluoro-6-nitrobenzoic acid, ensuring personnel safety and environmental compliance. Adherence to these protocols is essential due to the hazardous nature of this compound.
Hazard Profile and Safety Summary:
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1] As with many nitroaromatic compounds, it should be handled with care to avoid personal contact and inhalation.[1][2] All materials contaminated with this compound must be treated as hazardous waste.
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Source |
| Skin Corrosion/Irritation | 2 | [1] |
| Serious Eye Damage/Eye Irritation | 2 | [1] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.[1][3][4] Never dispose of this chemical down the drain or in regular trash.[5]
1. Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:[1][2]
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use a certified respirator if handling powders outside of a fume hood.
2. Waste Collection:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container.[1][3] The container must be robust, chemically resistant, and have a secure lid.
-
Solutions: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.
-
Contaminated Materials: Any materials, such as personal protective equipment, weighing paper, or spill cleanup supplies, that have come into contact with this compound must also be disposed of as hazardous waste.
3. Labeling and Storage:
-
Properly label the hazardous waste container with the following information:[3][6]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation
-
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][4] The storage area should have secondary containment to prevent the spread of material in case of a leak.
4. Empty Containers:
-
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[5]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach to waste management will help ensure a safe laboratory environment and maintain compliance with all relevant regulations. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and up-to-date information.
References
Personal protective equipment for handling 2-Fluoro-6-nitrobenzoic acid
This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-6-nitrobenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure personal safety and environmental compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][2] | Protects against splashes, mists, or fumes of the corrosive substance.[1] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or PVC.[1][3] | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Chemical-resistant coveralls or a lab coat with an apron.[1][4] Consider Tychem® material for enhanced protection against corrosive chemicals.[5] | Protects skin and clothing from splashes or spills.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, used in a well-ventilated area or fume hood.[3][4] | Prevents inhalation of harmful dust, fumes, or vapors.[4][6] The specific type of respirator depends on the potential for inhalation exposure.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation and Inspection:
-
Before starting any work, ensure that all necessary PPE is readily available and in good condition.
-
Inspect the work area, ensuring it is clean, uncluttered, and that a chemical fume hood is operational.
-
Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.
-
-
Handling the Chemical:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid all personal contact with the substance, including inhalation.[6]
-
When weighing or transferring the solid material, do so carefully to avoid generating dust.[6]
-
Keep containers securely sealed when not in use.[6]
-
Do not eat, drink, or smoke in the handling area.[6]
-
-
In Case of a Spill:
-
For minor spills, use dry clean-up procedures to avoid generating dust.[6]
-
Collect the spilled material using a scoop or shovel and place it in a clean, dry, labeled, and sealable container for disposal.[6]
-
For major spills, evacuate the area and alert emergency services, providing them with the location and nature of the hazard.[6]
-
Prevent the spillage from entering drains or water courses.[6]
-
-
Post-Handling:
Disposal Plan: Waste Management
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container.
-
As a halogenated organic compound, it should be segregated into a "halogenated organic waste" stream.[7][8] Do not mix with non-halogenated waste.[8]
-
-
Container Management:
-
Final Disposal:
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. chemsafe.ie [chemsafe.ie]
- 3. benchchem.com [benchchem.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
